2-Chloropropane-1,3-diyl dioleate
Description
Properties
IUPAC Name |
[2-chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPTUUOSKRURB-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Chloropropane-1,3-diyl Dioleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the principal synthesis pathways for 2-Chloropropane-1,3-diyl dioleate, a diester of significant interest for various research and development applications. The document provides a detailed examination of two primary synthetic routes: a classic chemical approach involving the acylation of 2-chloropropane-1,3-diol with oleoyl (B10858665) chloride, and a biocatalytic method utilizing lipase-catalyzed direct esterification. This guide is intended to furnish researchers, scientists, and professionals in drug development with comprehensive experimental protocols, expected quantitative data, and visual representations of the synthetic workflows to facilitate the laboratory-scale production of this target molecule.
Introduction
This compound is a lipid molecule that incorporates the structural features of both a chlorinated propanediol (B1597323) and oleic acid. The presence of the chlorine atom and the long unsaturated fatty acid chains make it a compound of interest for applications in drug delivery systems, as a lipid-based intermediate in the synthesis of more complex molecules, and in the study of lipid metabolism and toxicology. This guide details two robust and reproducible methods for its synthesis.
Synthesis Pathways
Two primary pathways for the synthesis of this compound are presented: a two-step chemical synthesis and a one-step enzymatic synthesis.
Chemical Synthesis Pathway
The chemical synthesis of this compound is a two-step process. The first step involves the activation of oleic acid by converting it to oleoyl chloride. The second step is the esterification of 2-chloropropane-1,3-diol with the synthesized oleoyl chloride.
Diagram of the Chemical Synthesis Pathway
Caption: Chemical synthesis of this compound.
Enzymatic Synthesis Pathway
The enzymatic synthesis offers a greener and more direct route to this compound. This method employs a lipase (B570770) to catalyze the direct esterification of 2-chloropropane-1,3-diol with oleic acid. This one-step process often proceeds under milder conditions and can offer high selectivity.
Diagram of the Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis of this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound.
Chemical Synthesis
Step 1: Synthesis of Oleoyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. The apparatus should be protected from atmospheric moisture with a drying tube.
-
Reagents: Charge the flask with thionyl chloride (1.2 equivalents). Place oleic acid (1.0 equivalent) in the dropping funnel.
-
Reaction: Slowly add the oleic acid to the thionyl chloride with stirring.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 2 hours or until the evolution of HCl and SO₂ gas ceases.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude oleoyl chloride can be used in the next step without further purification.
Step 2: Esterification of 2-Chloropropane-1,3-diol
-
Reaction Setup: In a separate round-bottom flask, dissolve 2-chloropropane-1,3-diol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) or toluene. Add pyridine (2.2 equivalents) as a base to neutralize the HCl byproduct.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oleoyl Chloride: Slowly add the oleoyl chloride (2.1 equivalents) from Step 1 to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent.
Enzymatic Synthesis
-
Reaction Setup: In a screw-capped flask, combine 2-chloropropane-1,3-diol (1.0 equivalent) and oleic acid (2.5 equivalents).
-
Catalyst: Add an immobilized lipase, such as Novozym 435 (typically 5-10% by weight of the total reactants).
-
Reaction Medium: The reaction can be performed solvent-free or in a non-polar organic solvent like hexane or isooctane (B107328) to reduce viscosity.
-
Incubation: Place the flask in an incubator shaker at a controlled temperature, typically between 40-60°C, with constant agitation.
-
Water Removal: To drive the equilibrium towards ester formation, water, a byproduct of the reaction, can be removed by applying a vacuum or by adding molecular sieves to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or TLC.
-
Catalyst Removal: Once the reaction has reached the desired conversion, remove the immobilized lipase by filtration.
-
Purification: The product can be purified by column chromatography on silica gel, similar to the chemical synthesis method, to remove any unreacted starting materials and byproducts like monoesters.
General Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocols and analogous reactions reported in the literature.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Reactant Molar Ratio | 1:2.1:2.2 (Diol:Acid Chloride:Base) | 1:2.5 (Diol:Oleic Acid) |
| Typical Catalyst | Pyridine | Immobilized Lipase (Novozym 435) |
| Typical Solvent | Dichloromethane, Toluene | Solvent-free or Hexane |
| Reaction Temperature | 0°C to Room Temperature | 40 - 60°C |
| Reaction Time | 12 - 24 hours | 24 - 72 hours |
| Expected Yield | 70 - 90% | 60 - 85% |
| Purity (after purification) | >95% | >95% |
Analysis and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include multiplets for the protons of the oleoyl chains (including the characteristic vinyl protons around 5.3 ppm), and signals for the chloropropane backbone. The protons on the carbons bearing the ester groups would be shifted downfield compared to the starting diol.
-
¹³C NMR: The spectrum should show signals for the carbonyl carbons of the ester groups (around 173 ppm), the carbons of the double bonds in the oleoyl chains (around 130 ppm), and the carbons of the 2-chloropropane (B107684) backbone.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl group (C=O) stretch is expected around 1740 cm⁻¹. The absence of a broad O-H stretch from the starting diol would indicate complete esterification.
Conclusion
This technical guide provides a comprehensive overview of two effective methods for the synthesis of this compound. The choice between the chemical and enzymatic pathway will depend on the specific requirements of the research, including desired scale, purity, and environmental considerations. The detailed protocols and expected data presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis of this and related lipid molecules.
An In-depth Technical Guide to the Structural Elucidation of 2-Chloropropane-1,3-diyl dioleate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropropane-1,3-diyl dioleate is a synthetic lipid with potential applications in drug delivery systems and as a non-metabolizable fat substitute. Its unique structure, featuring a chlorinated propane (B168953) backbone and two oleate (B1233923) chains, imparts specific physicochemical properties that are of interest for various biomedical and industrial applications. This document provides a comprehensive overview of the proposed synthesis and detailed structural elucidation of this novel compound, including experimental protocols and expected analytical data.
Proposed Synthesis
The synthesis of this compound can be achieved via a Fischer esterification reaction between 2-chloro-1,3-propanediol (B29967) and oleic acid, using an acid catalyst. The reaction is driven to completion by the removal of water through azeotropic distillation.
Experimental Protocols
1. Synthesis of this compound
-
Materials: 2-chloro-1,3-propanediol, oleic acid, p-toluenesulfonic acid monohydrate, toluene, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for column chromatography, and solvents for chromatography (e.g., hexane, ethyl acetate).
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chloro-1,3-propanediol (1 equivalent), oleic acid (2.2 equivalents), p-toluenesulfonic acid monohydrate (0.1 equivalents), and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
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2. Analytical Techniques for Structural Elucidation
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be acquired on a high-field NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) will be employed to determine the accurate mass and elemental composition.
-
Infrared (IR) Spectroscopy: An IR spectrum will be recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the functional groups present in the molecule.
-
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.
Data Presentation: Predicted Analytical Data
The following tables summarize the expected quantitative data from the structural analysis of this compound.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.34 | m | 4H | -CH=CH- (Oleate) |
| ~4.30 | m | 1H | -CHCl- |
| ~4.20 | dd | 4H | -CH₂-O-C=O |
| ~2.31 | t | 4H | -CH₂-C=O |
| ~2.01 | m | 8H | -CH₂-CH=CH-CH₂- (Oleate) |
| ~1.62 | p | 4H | -CH₂-CH₂-C=O |
| ~1.28 | br s | 40H | -(CH₂)₁₀- (Oleate) |
| ~0.88 | t | 6H | -CH₃ (Oleate) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.2 | C=O (Ester) |
| ~130.0, ~129.8 | -CH=CH- (Oleate) |
| ~65.0 | -CH₂-O-C=O |
| ~58.0 | -CHCl- |
| ~34.1 | -CH₂-C=O |
| ~31.9, ~29.8, ~29.5, ~29.3, ~29.2, ~29.1 | -(CH₂)n- (Oleate) |
| ~27.2 | -CH₂-CH=CH-CH₂- (Oleate) |
| ~24.9 | -CH₂-CH₂-C=O |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data (ESI-HRMS)
| Ion | Calculated m/z | Observed m/z |
| [M+Na]⁺ | 689.5358 | ~689.5360 |
| M = C₄₁H₇₅ClO₄ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3005 | Medium | =C-H stretch (alkene) |
| ~2924, ~2854 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1165 | Strong | C-O stretch (ester) |
| ~722 | Medium | C-Cl stretch |
Mandatory Visualizations
Caption: Molecular structure of this compound.
Caption: Proposed synthetic pathway for this compound.
Caption: Workflow for the structural elucidation of this compound.
Spectroscopic and Synthetic Profile of 2-Chloropropane-1,3-diyl dioleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a generalized synthetic protocol for 2-Chloropropane-1,3-diyl dioleate. Due to the limited availability of public experimental data for this specific compound, this document leverages established principles of organic spectroscopy and synthesis to offer a robust predictive profile. This includes anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental workflows for the synthesis and subsequent spectroscopic analysis are provided to guide researchers in the de novo characterization of this molecule. All predicted data are presented in a structured format for clarity and ease of comparison.
Introduction
This compound is a diester molecule combining a chlorinated propane (B168953) backbone with two oleic acid chains. Its structure suggests potential applications in areas such as lipid chemistry, materials science, and as a reference standard in analytical chemistry. The presence of the chlorine atom and the long unsaturated fatty acid chains create a unique chemical entity whose properties are of interest to researchers. This guide serves as a foundational resource for the synthesis and characterization of this compound, providing predicted data and standardized protocols to facilitate its study.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, drawing parallels with the known spectral features of its constituent moieties: the 2-chloropropane-1,3-diyl group and the oleate (B1233923) chains.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.34 | m | 4H | -CH=CH- (Oleate) |
| ~4.30 - 4.15 | m | 5H | -CH₂-O-C=O, -CHCl- |
| ~2.30 | t | 4H | -CH₂-C=O |
| ~2.01 | m | 8H | -CH₂-CH=CH- |
| ~1.62 | p | 4H | -CH₂-CH₂-C=O |
| ~1.28 | br s | 40H | -(CH₂)n- |
| ~0.88 | t | 6H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.2 | C=O (Ester) |
| ~130.0 | -CH=CH- (Oleate) |
| ~65.0 | -CH₂-O- |
| ~55.0 | -CHCl- |
| ~34.2 | -CH₂-C=O |
| ~31.9 - 22.7 | -(CH₂)n- |
| ~14.1 | -CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3005 | Medium | =C-H stretch (alkene) |
| 2924, 2854 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1655 | Weak | C=C stretch (alkene) |
| ~1165 | Strong | C-O stretch (ester) |
| ~722 | Medium | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| [M+Na]⁺ | Predicted molecular ion peak with sodium adduct. |
| [M-Cl]⁺ | Loss of chlorine. |
| [M-Oleate]⁺ | Loss of an oleate side chain. |
| 265 | Oleic acid fragment. |
| 282 | Oleoyl fragment. |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol describes a typical esterification reaction between 2-chloro-1,3-propanediol (B29967) and oleic acid.
Materials:
-
2-chloro-1,3-propanediol
-
Oleic acid (2.2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (2.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2-chloro-1,3-propanediol and oleic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DMAP to the solution.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.
-
Process the spectra using appropriate software, referencing the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy:
-
Prepare a thin film of the purified product on a salt plate (e.g., NaCl or KBr).
-
Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CHCl₃) and cast a film on the salt plate, allowing the solvent to evaporate.
-
Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the molecular ion and common adducts.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the isolated molecular ion.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process for this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Physical characteristics of 2-Chloropropane-1,3-diyl dioleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropropane-1,3-diyl dioleate is a diester molecule combining a chlorinated propane (B168953) backbone with two oleic acid chains. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its known characteristics, predicted physical properties based on analogous structures, and detailed hypothetical experimental protocols for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be working with or developing similar long-chain fatty acid esters.
Core Physical and Chemical Characteristics
Limited direct experimental data is available for this compound. The following table summarizes its known identifiers and predicted physicochemical properties. These predictions are derived from the properties of structurally similar long-chain esters and chloropropanol (B1252657) derivatives.
| Property | Value | Source/Method |
| Molecular Formula | C₃₉H₇₁ClO₄ | - |
| Molecular Weight | 639.44 g/mol | - |
| CAS Number | 1639207-42-3 | [1] |
| Predicted Density | ~0.9 - 1.0 g/cm³ | Based on analogous long-chain esters |
| Predicted Boiling Point | > 400 °C (decomposes) | Based on high molecular weight and long fatty acid chains |
| Predicted Melting Point | < 0 °C | Oleic acid esters typically have low melting points |
| Predicted Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane (B92381), diethyl ether, chloroform) | Based on the long nonpolar oleate (B1233923) chains |
Experimental Protocols
Due to the absence of specific published methods for this compound, the following sections detail plausible experimental protocols for its synthesis and characterization based on established chemical principles for similar molecules.
Synthesis of this compound
The synthesis of this compound can be approached via the esterification of 2-chloropropane-1,3-diol with oleic acid. An acid catalyst is typically employed to facilitate this reaction.
Materials:
-
2-chloropropane-1,3-diol
-
Oleic acid (high purity)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-chloropropane-1,3-diol (1 equivalent), oleic acid (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Esterification: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acid esters.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis of lipids (e.g., a polysiloxane-based column)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable volatile solvent, such as hexane or dichloromethane.
-
GC-MS Method:
-
Injector Temperature: 250-300 °C
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 350 °C) to ensure elution of the high-molecular-weight analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ion and characteristic fragment ions (e.g., m/z 50-700).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak. Look for the molecular ion peak and fragmentation patterns characteristic of oleate esters and the chlorinated backbone.
-
Potential Biological Significance
While no specific biological activities or signaling pathways have been documented for this compound, its structural similarity to diacylglycerols (DAGs) suggests potential involvement in lipid metabolism. As a diacylglycerol analogue, it could potentially be recognized by enzymes involved in lipid signaling and metabolism. The diagram below illustrates a generalized pathway for the metabolism of diacylglycerols, which may provide a conceptual framework for investigating the biological fate of this compound.
Disclaimer: The physical properties presented in this guide are estimations based on structurally related compounds. The experimental protocols are hypothetical and should be adapted and optimized based on laboratory conditions and safety assessments. The potential biological significance is speculative and requires experimental validation.
References
An In-depth Technical Guide on the Thermal Stability of 2-Chloropropane-1,3-diyl dioleate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the currently available scientific literature regarding the thermal stability of 2-monochloropropane-1,3-diol (2-MCPD) esters. Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 2-Chloropropane-1,3-diyl dioleate was not found in the public domain at the time of this writing. The information presented is based on studies of closely related long-chain fatty acid esters of 2-MCPD and its isomer, 3-MCPD.
Executive Summary
This compound is a diester of 2-monochloropropane-1,3-diol (2-MCPD) and oleic acid. Concerns regarding the thermal stability of 2-MCPD esters stem from their formation as process contaminants in refined vegetable oils and fat-containing foods subjected to high temperatures.[1][2] Understanding the thermal behavior of these compounds is crucial for ensuring the safety and stability of food products and pharmaceuticals. This guide provides a comprehensive overview of the known thermal degradation pathways, factors influencing stability, and generalized protocols for assessing the thermal properties of 2-MCPD esters. While specific quantitative data for the dioleate derivative is unavailable, this guide extrapolates from existing research on similar molecules to provide a foundational understanding for researchers.
Introduction to 2-MCPD Esters and Thermal Stability
2-MCPD esters, along with their 3-MCPD isomers and glycidyl (B131873) esters, are formed during the deodorization step of vegetable oil refining, where temperatures can exceed 200°C.[2][3] The formation mechanism involves the reaction of glycerol (B35011) or acylglycerols with chloride ions at elevated temperatures.[1][4] Concurrently, these high temperatures can also lead to the degradation of the newly formed esters.[1] The thermal stability of these compounds is a critical parameter, as their decomposition can lead to the formation of free 2-MCPD, a substance of toxicological concern. The stability is not only temperature-dependent but is also influenced by the processing duration and the chemical environment.[1][4]
Thermal Degradation Profile of MCPD Diesters
Studies on pure 3-MCPD diesters, such as dipalmitate and dilaurate, provide the most relevant insights into the potential thermal behavior of this compound. Research involving heating these compounds in a model system mimicking oil refining conditions (180-260°C) revealed significant degradation over time.[5]
Key Degradation Pathways
The thermal degradation of MCPD diesters is understood to proceed through three primary pathways:
-
Isomerization: A rapid equilibrium is established between 2-MCPD and 3-MCPD esters at high temperatures.[5]
-
Dechlorination: This pathway involves the removal of the chlorine atom, leading to the formation of corresponding mono- and diacylglycerols. Evidence suggests this may be a preferred initial degradation step under certain conditions.[5]
-
Deacylation: This involves the hydrolysis or thermolysis of the ester bonds, releasing fatty acids and forming 2-MCPD monoesters or free 2-MCPD.[5]
These pathways are crucial for understanding the transformation of this compound under thermal stress.
Caption: Key thermal degradation pathways for MCPD diesters.
Quantitative Data on Thermal Degradation
While specific data for this compound is not available, the following table summarizes the thermal degradation of 3-MCPD dipalmitate, a structurally similar saturated diester, when heated over 24 hours.[5] This data illustrates the significant impact of temperature on the stability of these compounds.
| Temperature (°C) | Degradation of 3-MCPD Dipalmitate (%) after 24h |
| 180 | ~30% |
| 220 | ~50% |
| 260 | ~70% |
Data extrapolated from a study on 3-MCPD dipalmitate and dilaurate.[5]
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be the standard methods employed. Below are detailed, generalized protocols for these analyses.
Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of the substance as a function of temperature.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Analysis Parameters:
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Collection: Record the mass loss (%) as a function of temperature. The onset temperature of decomposition is a key parameter for stability.
-
Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which significant mass loss events occur. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of purified this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as a reference.
-
Analysis Parameters:
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -20°C) if low-temperature transitions are expected.
-
Ramp from the starting temperature to a temperature beyond the expected decomposition (e.g., 400°C) at a heating rate of 10°C/min.
-
-
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram for endothermic (melting, decomposition) and exothermic (crystallization) peaks. The onset temperature and peak maximum of any decomposition exotherm provide critical stability information.
Caption: Generalized workflow for thermal analysis experiments.
Factors Influencing Thermal Stability
The thermal stability of this compound in a real-world matrix (e.g., edible oil, pharmaceutical formulation) is influenced by several factors:
-
Temperature and Time: Higher temperatures and longer processing times lead to increased degradation.[1]
-
Presence of Water: Water can facilitate the hydrolysis of the ester bonds (deacylation).
-
pH: The stability of related compounds is known to be pH-dependent.
-
Presence of Precursors: Residual chloride ions and acylglycerols can affect the equilibrium between formation and degradation reactions.[4]
Conclusion and Future Work
The thermal stability of this compound is a critical parameter for which direct experimental data is currently lacking in the scientific literature. Based on studies of analogous MCPD diesters, it is expected that the compound undergoes significant degradation at temperatures commonly used in food processing and certain pharmaceutical manufacturing steps. The primary degradation pathways are likely to be isomerization, dechlorination, and deacylation.
For researchers and professionals in drug development, it is imperative to experimentally determine the thermal stability profile of this compound using standard techniques like TGA and DSC. The protocols outlined in this guide provide a robust framework for conducting such an analysis. This data will be essential for defining safe processing and storage conditions, ensuring product quality and minimizing the formation of potentially harmful degradants.
References
- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fediol.eu [fediol.eu]
- 4. researchgate.net [researchgate.net]
- 5. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Chloropropane-1,3-diyl dioleate in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloropropane-1,3-diyl dioleate, a lipophilic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound, this guide offers a qualitative assessment based on the well-established principle of "like dissolves like" and the known solubility of structurally similar long-chain fatty acid esters. Furthermore, it outlines a detailed experimental protocol for determining the precise solubility of this and other lipophilic compounds and presents a logical workflow for solubility assessment.
Understanding the Solubility Profile
This compound is a diester composed of a chlorinated propanol (B110389) backbone and two oleic acid chains. Its molecular structure is dominated by the long, non-polar hydrocarbon tails of the oleic acid moieties, which strongly dictates its solubility behavior. The presence of the chlorine atom introduces a degree of polarity, but the overall character of the molecule remains highly lipophilic.
Based on these structural features, the solubility of this compound in various organic solvents can be qualitatively predicted as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Solvents | Hexane, Heptane, Toluene, Chloroform, Diethyl Ether | High | The non-polar nature of these solvents closely matches the long hydrocarbon chains of the oleate (B1233923) groups, facilitating strong van der Waals interactions and effective solvation. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents possess a moderate polarity and can interact with the ester and chloro functional groups, while their organic character allows for solvation of the fatty acid chains. |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Low to Moderate | The polar hydroxyl groups of these solvents can form hydrogen bonds, which are not readily reciprocated by the solute. While some solvation of the polar functional groups in the solute is possible, the long non-polar tails will limit overall solubility. |
| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The highly polar and hydrogen-bonding nature of water is incompatible with the large, non-polar oleate chains, leading to negligible solubility. While DMSO is a strong polar aprotic solvent, the significant non-polar character of the solute will likely result in poor solubility. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a lipophilic compound in an organic solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation:
-
After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Data Reporting:
The final report should include the solubility of this compound in the specified solvent(s) at the designated temperature, along with details of the experimental method, including equilibration time and the analytical technique used.
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the assessment of a compound's solubility.
Caption: A workflow for determining the solubility of a novel compound.
A Prospective Technical Guide to the Research Applications of 2-Chloropropane-1,3-diyl dioleate
Disclaimer: 2-Chloropropane-1,3-diyl dioleate is a novel chemical entity with no significant presence in published research literature. This document, therefore, presents a prospective guide based on the chemical's structural characteristics and data from analogous compounds. The proposed applications, experimental protocols, and potential biological interactions are theoretical and intended to guide future research.
Introduction
This compound is a diester molecule consisting of a central 2-chloropropane-1,3-diol backbone esterified with two oleic acid chains. Its amphipathic structure, featuring a polar headgroup and two long, unsaturated lipid tails, suggests its potential utility as a functional lipid in various research and development contexts, particularly in the field of drug delivery and material science. The presence of a chlorine atom on the glycerol (B35011) backbone introduces a unique chemical handle for potential further modification and may influence the molecule's physicochemical properties, such as its interaction with biological membranes and its degradation profile. This guide explores the potential research applications, outlines hypothetical experimental protocols, and provides a preliminary assessment of its synthesis and safety considerations.
Potential Research Applications
Given its structural similarity to diacylglycerols and other functional lipids, the primary hypothesised application for this compound is as a novel component in lipid-based drug delivery systems, most notably Lipid Nanoparticles (LNPs).
Functional Excipient in Lipid Nanoparticles (LNPs)
LNPs are at the forefront of nucleic acid delivery, as exemplified by their use in mRNA vaccines. These nanoparticles are typically composed of four main lipid types: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid[1]. This compound could potentially be incorporated as a "helper lipid" or a functional modifying lipid.
Potential Roles in LNPs:
-
Modulation of Bilayer Fluidity and Stability: The two oleate (B1233923) tails could influence the fluidity and packing of the lipid bilayer, which in turn affects nanoparticle stability and the release kinetics of the encapsulated cargo.
-
Enhancement of Endosomal Escape: The chlorinated headgroup might interact differently with endosomal membranes compared to standard phospholipids, potentially aiding in the endosomal escape of the payload, a critical step for the efficacy of nucleic acid-based drugs.
-
Bio-orthogonal Chemistry Handle: The chlorine atom could serve as a site for post-formulation modification of the LNP surface, for instance, through click chemistry, to attach targeting ligands (e.g., antibodies, peptides) for tissue-specific delivery.
Component of Other Lipid-Based Formulations
Beyond LNPs, this molecule could be investigated in other lipid-based systems such as:
-
Liposomes: As a component of the liposomal bilayer to modify its physical properties or to introduce a functional handle for surface modification.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): While oleic acid is a liquid lipid, its incorporation into a solid lipid matrix could create defects that allow for higher drug loading.
Proposed Synthesis and Characterization
Synthesis Protocol
A plausible synthetic route to this compound would involve the esterification of 2-chloro-1,3-propanediol (B29967) with oleic acid. 2-chloro-1,3-propanediol itself can be synthesized from glycerol.
Step 1: Synthesis of 2-chloro-1,3-propanediol
While multiple routes exist, a common laboratory-scale synthesis involves the selective chlorination of glycerol.
-
Materials: Glycerol, a chlorinating agent (e.g., hydrogen chloride), and a suitable catalyst.
-
Exemplary Procedure: Glycerol is reacted with gaseous HCl in the presence of a Brønsted acidic ionic liquid catalyst. The reaction temperature and time are optimized to favor the formation of 2-chloro-1,3-propanediol over other chlorinated propanols like 3-chloro-1,2-propanediol[2]. The product is then purified by distillation.
Step 2: Esterification with Oleic Acid
-
Materials: 2-chloro-1,3-propanediol, oleoyl (B10858665) chloride (or oleic acid with a coupling agent like DCC), a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane).
-
Exemplary Procedure (using Oleoyl Chloride):
-
Dissolve 2-chloro-1,3-propanediol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add oleoyl chloride (2.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Perform a liquid-liquid extraction with dichloromethane. The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
-
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Experimental Protocols for LNP Formulation and Evaluation
This section provides a hypothetical protocol for the formulation of LNPs incorporating this compound and their subsequent in vitro evaluation.
Protocol 1: LNP Formulation via Microfluidic Mixing
-
Objective: To formulate LNPs encapsulating a model mRNA (e.g., encoding luciferase) using this compound as a helper lipid.
-
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
This compound
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Luciferase mRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
-
Methodology:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5). A control formulation using a standard helper lipid like DSPC should be prepared in parallel.
-
Prepare Aqueous Phase: Dilute the luciferase mRNA in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set the flow rates on the microfluidic device (e.g., a 3:1 aqueous to alcoholic phase ratio). Pump the lipid-ethanol solution through one inlet and the mRNA-buffer solution through the other. The rapid mixing will induce LNP self-assembly and mRNA encapsulation.
-
Dialysis: Dialyze the resulting LNP dispersion against PBS (pH 7.4) for at least 12 hours to remove ethanol and raise the pH.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess surface charge.
-
Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent.
-
-
Protocol 2: In Vitro Transfection Efficiency Assay
-
Objective: To assess the ability of the formulated LNPs to deliver functional mRNA to cells.
-
Materials:
-
Formulated LNPs (Luciferase mRNA-loaded)
-
A suitable cell line (e.g., HEK293T or HeLa cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.
-
Transfection: The following day, replace the old media with fresh media. Add the LNP formulations to the cells at various mRNA concentrations (e.g., 10 to 500 ng/well).
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Compare the luciferase expression levels of cells treated with LNPs containing this compound to those treated with control LNPs.
-
Data Presentation
Quantitative data from the characterization and in vitro evaluation should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of LNP Formulations
| Formulation | Molar Ratio (Ionizable:Helper:Chol:PEG) | Helper Lipid | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control LNP | 50:10:38.5:1.5 | DSPC | Data | Data | Data | Data |
| Test LNP | 50:10:38.5:1.5 | This compound | Data | Data | Data | Data |
Table 2: In Vitro Luciferase Expression in HEK293T Cells
| Formulation | mRNA Dose (ng/well) | Relative Light Units (RLU) |
| Untreated Cells | 0 | Baseline RLU |
| Control LNP | 100 | Data |
| Test LNP | 100 | Data |
| Control LNP | 250 | Data |
| Test LNP | 250 | Data |
Preliminary Safety and Toxicological Considerations
No direct toxicological data for this compound exists. However, a preliminary assessment can be inferred from data on its potential hydrolysis products: 2-chloro-1,3-propanediol and oleic acid.
-
Oleic Acid: Generally recognized as safe (GRAS) and is a major component of the human diet.
-
Chloropropanols: Fatty acid esters of chloropropanols are known food contaminants, and their primary toxicological concern is the potential in vivo release of free chloropropanols (like 2-MCPD or 3-MCPD) through lipase-catalyzed hydrolysis[3][4]. 3-MCPD is considered a non-genotoxic carcinogen, and related compounds have been shown to have renal and reproductive toxicity in animal studies[5].
Therefore, a critical aspect of the preclinical evaluation of this compound would be to assess its stability against enzymatic hydrolysis and to quantify the potential release of 2-chloro-1,3-propanediol. Standard cytotoxicity assays (e.g., MTT, LDH assays) on relevant cell lines would be a mandatory first step in its safety evaluation.
Visualizations
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Hypothetical LNP Experimental Workflow
Caption: Workflow for evaluating LNPs with the novel lipid.
General Cellular Uptake Pathway for LNPs
Caption: Generalized pathway for LNP cellular uptake and payload release.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: A Review of the Synthesis, Properties, and Potential Applications of 2-Chloropropane-1,3-diyl Dioleate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct scientific literature on "2-Chloropropane-1,3-diyl dioleate" is limited. This document provides a comprehensive technical overview based on the synthesis of its precursors and analogous chemical structures. The experimental protocols described for the target molecule are based on established chemical principles and are intended as a guide for further research.
Introduction
This compound is a di-ester composed of a chlorinated C3 glycerol (B35011) backbone and two oleic acid chains. While this specific molecule is not extensively documented in current scientific literature, its constituent parts, 2-chloropropane-1,3-diol and oleic acid, are well-characterized. The broader class of chlorinated fatty acid esters has garnered attention in various fields, from their role as food contaminants to their use as plasticizers. This technical guide aims to provide a thorough review of the available literature on the synthesis of the precursor, 2-chloropropane-1,3-diol, and to propose a detailed methodology for the synthesis of this compound. Furthermore, this paper will summarize the known properties of its precursor and related compounds to inform future research and development.
Synthesis of this compound
The synthesis of this compound can be logically approached as a two-step process:
-
Synthesis of the Precursor: Production of 2-chloropropane-1,3-diol from glycerol.
-
Esterification: Reaction of 2-chloropropane-1,3-diol with oleic acid to form the final dioleate product.
Synthesis of 2-Chloropropane-1,3-diol
The primary route for the synthesis of chlorohydrins, such as 2-chloropropane-1,3-diol, is the hydrochlorination of glycerol.[1] This reaction typically involves treating glycerol with a source of hydrochloric acid, often in the presence of a catalyst.
A general method for the synthesis of dichlorohydrins from glycerol involves the reaction with an aqueous solution of hydrochloric acid.[1] The synthesis of chlorohydrin esters from glycerol has also been described using chlorotrimethylsilane (B32843) (CTMS) as a chlorine source.[1]
Materials:
-
Glycerol
-
Concentrated Hydrochloric Acid
-
Acetic Acid (catalyst)
-
Sodium Hydroxide (B78521) solution (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, a mixture of glycerol and a catalytic amount of acetic acid is prepared.
-
Concentrated hydrochloric acid is added to the mixture. The molar ratio of glycerol to HCl is a critical parameter that influences the product distribution.
-
The reaction mixture is heated to a specific temperature (e.g., 100-120°C) and stirred for a defined period. The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is carefully neutralized with a sodium hydroxide solution.
-
The product is extracted into an organic solvent.
-
The organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of 2-chloropropane-1,3-diol from the resulting mixture of chlorohydrins can be achieved by fractional distillation under reduced pressure.
Proposed Synthesis of this compound via Esterification
The esterification of 2-chloropropane-1,3-diol with oleic acid would be expected to follow standard procedures for the formation of esters from an alcohol and a carboxylic acid. Fischer-Speier esterification is a common acid-catalyzed method.
Materials:
-
2-Chloropropane-1,3-diol
-
Oleic acid (2 molar equivalents)
-
A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
A suitable solvent capable of azeotropic removal of water (e.g., toluene)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-chloropropane-1,3-diol and two molar equivalents of oleic acid in toluene.
-
Add a catalytic amount of a strong acid catalyst (e.g., 1-2 mol% of sulfuric acid).
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified using column chromatography on silica (B1680970) gel.
Quantitative Data
Direct quantitative data for this compound is not available in the reviewed literature. However, the physical and chemical properties of its precursor, 2-chloropropane-1,3-diol, are documented.
Table 1: Physicochemical Properties of 2-Chloropropane-1,3-diol
| Property | Value | Reference |
| Molecular Formula | C₃H₇ClO₂ | [2][3] |
| Molecular Weight | 110.54 g/mol | [3] |
| Appearance | Colorless liquid | [2][4] |
| Boiling Point | 213 °C (decomposes) | [2] |
| Density | 1.326 g/cm³ | [3] |
| Solubility in Water | Soluble | [2][4] |
| Synonyms | Glycerol β-chlorohydrin, 2-chloro-1,3-propanediol | [2] |
Visualizations
Synthesis Pathway of 2-Chloropropane-1,3-diol
Caption: Synthesis of 2-Chloropropane-1,3-diol from Glycerol.
Proposed Esterification Workflow
Caption: Proposed workflow for the synthesis of this compound.
Discussion and Future Outlook
The provided synthesis protocols for 2-chloropropane-1,3-diol and the proposed method for its esterification to this compound offer a solid foundation for the laboratory-scale production of this compound. The primary challenge in the synthesis of the precursor is the potential for the formation of isomeric byproducts, necessitating careful control of reaction conditions and efficient purification methods.
The biological activity of this compound remains unexplored. However, the known toxicity of the related food contaminant 3-monochloropropane-1,2-diol (3-MCPD) warrants a thorough toxicological evaluation of this compound before any potential applications in drug development are considered.[5] Structurally, as a diacylglycerol analogue, it could potentially interact with lipid signaling pathways. Diacylglycerols are crucial second messengers involved in numerous cellular processes, and synthetic analogues are often explored as modulators of these pathways.
For researchers and professionals in drug development, the synthesis of this compound and its derivatives could open avenues for investigating their potential as novel therapeutic agents or as tools to probe lipid-protein interactions. Future research should focus on:
-
Optimized Synthesis: Developing a high-yield, regioselective synthesis for this compound.
-
Structural Characterization: Unambiguous confirmation of the chemical structure using modern analytical techniques (NMR, Mass Spectrometry).
-
In Vitro and In Vivo Studies: Comprehensive evaluation of the biological activity and toxicological profile of the compound.
References
- 1. Influence of oil composition on the formation of fatty acid esters of 2-chloropropane-1,3-diol (2-MCPD) and 3-chloropropane-1,2-diol (3-MCPD) under conditions simulating oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009104961A2 - Process for the preparation of a dichloropropanol product - Google Patents [patents.google.com]
- 4. Discovery and Pharmacology of a Novel Class of Diacylglycerol Acyltransferase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hydrolysis of 2-Chloropropane-1,3-diyl dioleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis of 2-chloropropane-1,3-diyl dioleate, a fatty acid ester of 2-monochloropropane-1,3-diol (2-MCPD). While research on 2-MCPD and its esters is less extensive than for its isomer, 3-MCPD, this document synthesizes the available scientific information regarding the reaction, its significance in biological systems, and the methodologies for its study. The guide covers the principles of chemical and enzymatic hydrolysis, detailed experimental protocols, and the toxicological implications of the hydrolysis product, 2-MCPD. Furthermore, it explores the metabolic fate of these esters and potential downstream signaling pathway involvement.
Introduction
This compound is a diester of 2-monochloropropane-1,3-diol (2-MCPD) and oleic acid. 2-MCPD esters, along with their 3-MCPD counterparts, are recognized as food processing contaminants, often formed at high temperatures in the presence of lipids and chloride ions, particularly during the refining of vegetable oils.[1][2][3] The hydrolysis of these esters is a critical area of study for several reasons:
-
Toxicological Assessment: The primary toxicological concern associated with 2-MCPD esters is the release of free 2-MCPD upon hydrolysis in the gastrointestinal tract.[4][5] While data is still limited compared to 3-MCPD, studies have pointed to potential cardiotoxicity in rodents.[6] A thorough understanding of the hydrolysis is therefore essential for accurate risk assessment.
-
Metabolism and Bioavailability: The extent and rate of hydrolysis directly influence the bioavailability of 2-MCPD and its subsequent metabolic fate.[4][5]
-
Analytical Chemistry: Hydrolysis, particularly enzymatic hydrolysis, is a cornerstone of many analytical methods used to quantify the total 2-MCPD ester content in various matrices.[7][8][9]
This guide will delve into the core aspects of this compound hydrolysis, providing researchers with the necessary background and procedural information to conduct further studies in this field.
Principles of Hydrolysis
The hydrolysis of this compound involves the cleavage of the ester bonds, yielding 2-chloropropane-1,3-diol and two molecules of oleic acid. This reaction can be achieved through chemical or enzymatic means.
Chemical Hydrolysis
Acid- or base-catalyzed hydrolysis can be employed to break the ester linkages.
-
Acid-catalyzed hydrolysis: This method typically involves heating the ester in the presence of a strong acid (e.g., sulfuric acid) and water. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis (Saponification): This involves heating the ester with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.
While effective, chemical hydrolysis methods can be harsh and may lead to the formation of artifacts or degradation of the target analytes, which is a concern in analytical applications.[10]
Enzymatic Hydrolysis
Enzymatic hydrolysis, primarily using lipases, offers a milder and more specific alternative to chemical methods.[7][8][11] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in lipids.
The general mechanism for lipase-catalyzed hydrolysis follows a "Ping Pong Bi Bi" kinetic model and involves an acyl-enzyme intermediate.[12] For this compound, the process can be summarized as follows:
-
The lipase (B570770) binds to the ester substrate.
-
A nucleophilic residue in the enzyme's active site (typically serine) attacks the carbonyl carbon of one of the oleate (B1233923) chains, forming a tetrahedral intermediate.
-
The first molecule of oleic acid is released, leaving an acyl-enzyme complex.
-
A water molecule enters the active site and hydrolyzes the acyl-enzyme complex, releasing the 2-chloropropane-1,3-diyl monooleate and regenerating the free enzyme.
-
The process is repeated for the second oleate chain to yield free 2-chloropropane-1,3-diol.
Lipases such as Candida rugosa lipase have been shown to be effective in hydrolyzing 2-MCPD esters for analytical purposes.[8][13]
Experimental Protocols
This section provides a detailed methodology for the enzymatic hydrolysis of 2-MCPD esters, adapted from established analytical methods.[7][8]
Enzymatic Hydrolysis for Analytical Quantification
Objective: To hydrolyze this compound to 2-chloropropane-1,3-diol for subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sample containing this compound (e.g., refined vegetable oil)
-
Internal standard solution (e.g., deuterated 2-MCPD)
-
Candida rugosa lipase
-
Phosphate (B84403) buffer (pH 7.0)
-
Phenylboronic acid (PBA) for derivatization
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the oil sample into a reaction vial.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the sample.
-
Enzyme Solution Preparation: Prepare a solution of Candida rugosa lipase in phosphate buffer.
-
Hydrolysis:
-
Extraction:
-
Stop the reaction by adding hexane.
-
Vortex the mixture to extract the lipid-soluble components into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully collect the aqueous lower layer containing the free 2-MCPD.
-
-
Derivatization:
-
Add phenylboronic acid to the aqueous extract.
-
Heat the mixture to form the phenylboronate (B1261982) ester of 2-MCPD, which is more volatile and suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Quantify the 2-MCPD based on the response of the analyte relative to the internal standard.
-
Data Presentation
The following tables summarize key data related to 2-MCPD and its esters. Due to the limited availability of specific quantitative data for the hydrolysis of this compound, data from studies on 2-MCPD esters in general are presented.
Table 1: Analytical Method Performance for 2-MCPD Ester Analysis via Enzymatic Hydrolysis
| Parameter | Value | Reference |
| Lipase Source | Candida rugosa | [8] |
| Hydrolysis Time | 30 minutes | [8] |
| Hydrolysis Temperature | Room Temperature | [8] |
| Recovery (spiked samples) | 102-111% | [8] |
| Reproducibility (RSDr) | < 10% | [8] |
Table 2: Toxicological Data for 2-Chloropropane-1,3-diol (2-MCPD)
| Endpoint | Species | Value | Reference |
| Primary Toxic Effect | Rodents | Cardiotoxicity | [6] |
| Cytotoxicity (Caco-2 cells) | Human | Not toxic up to 1 mM | [4][5] |
| Cytotoxicity of Esters | Human | Slight decrease in viability > 10 µM | [4][5] |
Metabolic Fate and Signaling Pathways
In Vivo Hydrolysis and Metabolism
Studies using in vitro models of the human intestinal barrier, such as Caco-2 cells, have demonstrated that 2-MCPD fatty acid esters are hydrolyzed by cellular enzymes, releasing free 2-MCPD.[4][5] The free 2-MCPD is then available for absorption. The released fatty acids, in this case, oleic acid, are also absorbed and enter their respective metabolic pathways. The free 2-MCPD itself does not appear to be further metabolized by these intestinal cells.[4]
Potential Signaling Pathway Involvement
Direct evidence linking 2-chloropropane-1,3-diol to specific signaling pathways is currently scarce. However, the hydrolysis products themselves can trigger cellular responses:
-
2-Chloropropane-1,3-diol: The toxicological effects of 2-MCPD, such as the observed cardiotoxicity in animal models, suggest that it may interfere with specific cellular processes in target organs.[6] Further research is needed to elucidate the molecular mechanisms and signaling pathways involved.
-
Oleic Acid: As a free fatty acid, oleic acid is known to be involved in a multitude of cellular signaling pathways. High concentrations of free fatty acids can induce cellular stress and apoptosis (programmed cell death).[4][5] In the context of 2-MCPD ester hydrolysis, the observed cytotoxicity of the esters at higher concentrations in Caco-2 cells was attributed to the induction of apoptosis by the released free fatty acids.[4] This suggests an indirect link to apoptosis signaling pathways, which involve a cascade of caspases.
Visualizations
Diagrams
Caption: Enzymatic hydrolysis of this compound.
Caption: Workflow for analytical hydrolysis of 2-MCPD esters.
Caption: Potential metabolic fate and downstream effects.
Conclusion
The hydrolysis of this compound is a pivotal reaction influencing the toxicological and metabolic profile of this compound. While specific kinetic data for this molecule are yet to be extensively reported, the principles of lipase-catalyzed hydrolysis are well-established and form the basis for reliable analytical methods. The primary hydrolysis products, 2-chloropropane-1,3-diol and oleic acid, have distinct biological activities that warrant further investigation, particularly concerning the molecular mechanisms of 2-MCPD toxicity and the role of the released fatty acids in cellular signaling. This guide provides a foundational understanding for researchers and professionals in drug development and food safety, highlighting the current state of knowledge and underscoring the areas where further research is critically needed.
References
- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of oil composition on the formation of fatty acid esters of 2-chloropropane-1,3-diol (2-MCPD) and 3-chloropropane-1,2-diol (3-MCPD) under conditions simulating oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fera.co.uk [fera.co.uk]
- 4. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-/3-MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Fish Oils by Enzymatic Hydrolysis [library.aocs.org]
- 8. Optimization of an Indirect Enzymatic Method for the Simultaneous Analysis of 3-MCPD, 2-MCPD, and Glycidyl Esters in Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Indirect Enzymatic Method for Determinations of 2-/3-MCPD-Es and Gly-Es in Foods Containing fats and Oils | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. repositorio.ucp.pt [repositorio.ucp.pt]
- 13. Optimization of an Indirect Enzymatic Method for the Simultaneous Analysis of 3-MCPD, 2-MCPD, and Glycidyl Esters in Edible Oils [jstage.jst.go.jp]
Molecular weight and formula of 2-Chloropropane-1,3-diyl dioleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloropropane-1,3-diyl dioleate, a di-ester of oleic acid and 2-chloro-1,3-propanediol (B29967). This document consolidates available data on its chemical properties, analytical methodologies, and toxicological profile, supplemented with detailed experimental protocols and workflow visualizations to support research and development activities.
Core Compound Information
Molecular Formula: C₃₉H₇₁ClO₄
Molecular Weight: 639.43 g/mol
Synonyms: 1,1′-(2-Chloro-1,3-propanediyl) di-(9Z)-9-octadecenoate, (Z)-2-Chloropropane-1,3-diyl Dioleate.[1]
Chemical Structure: The molecule consists of a 2-chloropropane-1,3-diol backbone esterified with two oleic acid molecules at the 1 and 3 positions.
| Property | Value | Source |
| Molecular Formula | C₃₉H₇₁ClO₄ | MedchemExpress.com |
| Molecular Weight | 639.43 g/mol | MedchemExpress.com |
| IUPAC Name | [2-chloro-3-[(Z)-octadec-9-enoyl]oxy-propyl] (Z)-octadec-9-enoate | LGC Standards[1] |
Experimental Protocols
Synthesis of this compound
A plausible and environmentally friendly method for the synthesis of this compound is through lipase-catalyzed esterification. This approach offers high selectivity and mild reaction conditions.
Materials:
-
2-chloro-1,3-propanediol (≥98% purity)
-
Oleic acid (≥99% purity)
-
Immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435)
-
Anhydrous hexane (B92381) or iso-octane (solvent)
-
Molecular sieves (3Å, activated)
-
Celite
Procedure:
-
To a solution of 2-chloro-1,3-propanediol (1 mmol) and oleic acid (2.2 mmol) in 20 mL of anhydrous hexane, add 2 g of activated molecular sieves.
-
Add 200 mg of immobilized lipase to the mixture.
-
The reaction mixture is stirred at a constant temperature of 40-50°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Upon completion of the reaction (typically 24-48 hours), filter the mixture through a pad of Celite to remove the enzyme and molecular sieves.
-
Wash the filter cake with hexane.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure this compound.
Analytical Methodology: Quantification by GC-MS
The quantification of this compound and related chloropropanol (B1252657) esters is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.
Sample Preparation and Derivatization:
-
Extract the lipid fraction containing this compound from the sample matrix using a suitable solvent like a mixture of hexane and diethyl ether.
-
Perform an alkaline-catalyzed ester cleavage to release the 2-chloro-1,3-propanediol backbone.
-
Derivatize the free diols with a suitable agent, such as phenylboronic acid (PBA), to form a more volatile and thermally stable derivative for GC analysis.
GC-MS Parameters (Illustrative):
-
Column: DB-35MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C (splitless mode).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Toxicological Profile
Direct toxicological data for this compound is limited. However, the toxicity of its parent compound, 2-chloro-1,3-propanediol (2-MCPD), has been studied. It is presumed that the diester can be hydrolyzed in vivo by lipases to release free 2-MCPD.
Summary of 2-MCPD Toxicity:
-
Acute Toxicity: The oral LD₅₀ in rats is reported to be between 50-60 mg/kg.[2]
-
Genotoxicity: No genotoxic potential has been observed for 2-MCPD.[2]
-
Organ Toxicity: Studies on related chloropropanols have indicated potential for kidney and testicular toxicity in animal models.[2]
Further research is required to fully elucidate the toxicological profile of this compound itself.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.
Caption: Synthesis and Analysis Workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Chloropropane-1,3-diyl dioleate and Related 3-MCPD Esters
Introduction
2-Chloropropane-1,3-diyl dioleate is a fatty acid diester of a chloropropanediol. In the context of food safety and analysis, it falls under the broader and more extensively studied category of 3-monochloropropane-1,2-diol (3-MCPD) esters. These compounds, along with glycidyl (B131873) esters, are process-induced contaminants that can form in refined edible oils and fats at high temperatures in the presence of chloride ions.[1][2][3][4] Due to potential health concerns, including carcinogenicity, regulatory bodies have set maximum allowable limits for these contaminants in various food products.[5][6]
Accurate quantification of 3-MCPD esters is crucial for food safety monitoring and quality control. The analytical approaches for their determination are primarily divided into two categories: indirect and direct methods.[2] Indirect methods are more established and involve the hydrolysis of the esters to free 3-MCPD, which is then derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][7] Direct methods, which are gaining prominence, involve the analysis of the intact esters, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]
This document provides detailed application notes and protocols for the quantification of 3-MCPD esters, with a focus on methodologies applicable to diesters such as this compound.
Data Presentation: Quantitative Performance of Analytical Methods
The selection of an analytical method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of quantitative data for various methods used in the analysis of 3-MCPD and its esters.
| Method | Analyte | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | RSD (%) | Citation |
| Indirect GC-MS | 3-MCPD | Edible Oils | 0.00080 µg/g | 0.00267 µg/g | - | - | 2.7 | [1] |
| 3-MCPD Esters | Vegetable Oils | 0.1 mg/kg | 0.2 mg/kg | - | 74 - 98 | 6.9 - 16.2 | [2] | |
| 3-MCPD | Edible Oils | 0.11 mg/kg | 0.14 mg/kg | 0.25 - 6.00 mg/kg | 92.80 - 105.22 | 4.18 - 5.63 | [5] | |
| 3-MCPD | Foodstuffs | 0.003 µg/kg | 0.009 µg/kg | 0.009 - 1.3 mg/kg | - | - | [10] | |
| 3-MCPD | Soy Sauce | - | ~5 µg/kg | 10 - 1000 µg/kg | 98 | ~5 | [11] | |
| 3-MCPD | Rat Blood/Urine | - | ~2 ng/mL | - | 80 - 110 | <10 | [12] | |
| Direct LC-MS/MS | 3-MCPD Esters | Edible Oils | - | 0.02 - 0.08 mg/kg | - | - | 5.5 - 25.5 | [9] |
| Direct HPLC | 3-MCPD Esters | Oils and Fats | 2.55 - 3.43 µg/mL | 5.66 - 5.71 µg/mL | 0.01 - 0.28 mg/mL | - | 2.1 - 5.6 | [13] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Indirect Analysis of 3-MCPD Esters by GC-MS
This protocol is based on the widely used approach of alkaline-catalyzed hydrolysis of the esters, followed by derivatization of the liberated 3-MCPD and subsequent GC-MS analysis. This method measures the total 3-MCPD content.[1]
1. Sample Preparation and Hydrolysis:
-
Weighing: Accurately weigh approximately 100 mg of the oil or fat sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard, such as 3-MCPD-d5.
-
Hydrolysis: Add a solution of sodium methoxide (B1231860) in methanol. Vortex the mixture and incubate at a controlled temperature to facilitate the transesterification and release of free 3-MCPD.
-
Neutralization: After incubation, neutralize the reaction by adding an acidic solution (e.g., sulfuric acid in methanol).[14]
-
Extraction of FAMEs: Add a non-polar solvent like n-heptane to extract the fatty acid methyl esters (FAMEs) that are formed during hydrolysis, leaving the more polar 3-MCPD in the methanolic phase.[7][14]
2. Derivatization:
-
Evaporation: Evaporate the methanolic phase to a smaller volume.
-
Derivatizing Agent: Add a derivatizing agent such as phenylboronic acid (PBA) to the residue.[1][14] This reaction forms a more volatile and thermally stable cyclic ester derivative of 3-MCPD, which is suitable for GC analysis.
-
Extraction of Derivative: Extract the PBA derivative into a non-polar solvent like n-hexane or isooctane.[6][14]
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the final extract into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A mid-polarity capillary column (e.g., BPX-5 or equivalent).[5]
-
Injector: Splitless mode.[15]
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes. A typical program might start at 50-70°C and ramp up to around 320°C.[15]
-
Carrier Gas: Helium at a constant flow rate.[15]
-
-
Mass Spectrometer (MS) Conditions:
4. Quantification:
-
Construct a calibration curve using standards of 3-MCPD that have undergone the same sample preparation and derivatization process.
-
Calculate the concentration of 3-MCPD in the original sample based on the response ratio of the analyte to the internal standard.
Protocol 2: Direct Analysis of Intact 3-MCPD Esters by LC-MS/MS
This protocol allows for the quantification of individual 3-MCPD esters without the need for hydrolysis, providing a more detailed profile of the contamination.
1. Sample Preparation and Cleanup:
-
Dissolution: Dissolve a weighed amount of the oil or fat sample in a suitable solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate).[9]
-
Internal Standard Spiking: Add a suite of deuterated internal standards corresponding to the target 3-MCPD esters.
-
Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18 followed by silica) to remove interfering triglycerides and other matrix components.[2][9] This cleanup step is crucial to minimize matrix effects in the LC-MS/MS analysis.[16]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column suitable for the separation of lipids.
-
Mobile Phase: A gradient elution using a mixture of solvents such as methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target 3-MCPD ester and its internal standard.
-
3. Quantification:
-
Prepare calibration curves for each target 3-MCPD ester using authentic reference standards.
-
Quantify the individual 3-MCPD esters in the sample by comparing their peak areas to those of their respective internal standards and the calibration curves.
Visualizations
Experimental Workflows
Caption: Workflow for Indirect GC-MS Analysis of 3-MCPD Esters.
Caption: Workflow for Direct LC-MS/MS Analysis of Intact 3-MCPD Esters.
Logical Relationships
Caption: Comparison of Indirect and Direct Analytical Approaches.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. tandfonline.com [tandfonline.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. shimadzu.com [shimadzu.com]
- 7. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 8. "Direct multi-residue analytical HPLC-MS/MS methods for simultaneous determination of 2- / 3‑MCPDEs and GEs in various food matrices" by Ching-Chang Lee, Bo-Lun Lin et al. [jfda-online.com]
- 9. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agriculturejournals.cz [agriculturejournals.cz]
- 11. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. laballiance.com.my [laballiance.com.my]
- 15. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 2-Chloropropane-1,3-diyl dioleate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloropropane-1,3-diyl dioleate is a diester of 2-monochloropropane-1,3-diol (2-MCPD) and oleic acid. The analysis of MCPD esters is of significant interest, particularly in the food industry, due to their potential as process contaminants in refined edible oils and fats. This document provides a detailed protocol for the indirect analysis of this compound in a lipid matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology involves the extraction of the lipid fraction, followed by alkaline-catalyzed transesterification to release the 2-MCPD backbone, which is then derivatized and quantified.
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Experimental Protocol
This protocol is based on established methods for the indirect analysis of MCPD esters.[1][2]
1. Materials and Reagents
-
Solvents: Hexane (B92381), isooctane, diethyl ether, ethyl acetate, methanol (B129727), acetonitrile (B52724) (all HPLC or analytical grade).[2]
-
Standards: this compound (if available for recovery studies), 2-MCPD, and a suitable deuterated internal standard (e.g., 2-MCPD-d5).
-
Reagents: Sodium hydroxide, sodium chloride, anhydrous sodium sulfate, Phenylboronic Acid (PBA), and Heptafluorobutyrylimidazole (HFBI) can also be used as a derivatization agent.[3][4]
-
Solid-Phase Extraction (SPE) Cartridges: Aminopropyl-functionalized silica (B1680970) gel cartridges for sample cleanup.[3]
2. Sample Preparation
2.1. Lipid Extraction For samples where the analyte is in a complex matrix, a lipid extraction step is necessary. A common method is liquid-liquid extraction.[3]
-
Homogenize the sample if it is not a pure oil.
-
To approximately 1 gram of the homogenized sample, add a known amount of internal standard (2-MCPD-d5).
-
Extract the lipids using a mixture of hexane and isopropanol.
-
Separate the phases by centrifugation.
-
Collect the upper organic layer containing the lipids and evaporate to dryness under a gentle stream of nitrogen.
2.2. Alkaline-Catalyzed Transesterification This step cleaves the fatty acid esters, releasing the 2-MCPD backbone.
-
Dissolve the extracted lipid residue in a suitable solvent like a mixture of toluene (B28343) and methanol.
-
Add a solution of sodium methoxide (B1231860) in methanol to initiate the transesterification.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).
-
Neutralize the reaction by adding an acidic solution (e.g., methanolic oxalic acid).
-
Add a saturated sodium chloride solution and hexane. Vortex and centrifuge to separate the phases.
-
The upper hexane layer contains the fatty acid methyl esters (FAMEs), while the lower methanolic layer contains the released 2-MCPD.
2.3. Derivatization The polar 2-MCPD is converted to a more volatile derivative for GC analysis. Phenylboronic acid (PBA) is a common derivatizing agent.[4]
-
Transfer the lower methanolic layer from the previous step to a new vial.
-
Evaporate the solvent to dryness.
-
Re-dissolve the residue in a solution of PBA in a suitable solvent (e.g., acetone).
-
Heat the mixture (e.g., at 90°C for 20 minutes) to facilitate the derivatization reaction.[4]
-
After cooling, add hexane and a salt solution to partition the derivative into the organic layer.
-
Collect the upper hexane layer for GC-MS analysis.
3. GC-MS Instrumental Parameters
The following are typical starting parameters that may require optimization for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (for PBA derivative of 2-MCPD) | Quantifier and qualifier ions should be determined from a standard injection (e.g., m/z 147, 196 for 3-MCPD).[5] |
4. Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards of derivatized 2-MCPD with a fixed concentration of the internal standard.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 2-MCPD in the sample can then be determined from this curve. The initial concentration of this compound can be calculated based on the molar mass conversion from the quantified 2-MCPD.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of MCPD esters using GC-MS, which can be expected for this protocol.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.02 mg/kg | [1] |
| Limit of Quantitation (LOQ) | 0.05 mg/kg | Based on typical analytical performance. |
| Recovery | 85 - 110% | [2] |
| Precision (RSD) | < 15% | [2] |
This application note provides a comprehensive and detailed protocol for the indirect analysis of this compound by GC-MS. The method relies on the well-established principles of transesterification and derivatization, offering a robust and sensitive approach for the quantification of this compound in various lipid-containing matrices. Proper validation of the method in the specific sample matrix is essential to ensure accurate and reliable results.
References
Application Notes: HPLC Analysis of 2-Chloropropane-1,3-diyl dioleate
Introduction
2-Chloropropane-1,3-diyl dioleate is a fatty acid diester of 2-monochloropropane-1,3-diol (2-MCPD). These esters, along with related compounds like 3-MCPD esters and glycidyl (B131873) esters, are process-induced contaminants found in refined edible oils and fats. Their presence is a significant concern for food safety as they can be hydrolyzed in the digestive tract to the free form, 2-MCPD, which is a potential carcinogen. Accurate and reliable analytical methods are therefore essential for the determination of these contaminants in various food matrices. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a direct and sensitive approach for the quantification of this compound without the need for derivatization, which is often required in indirect gas chromatography-based methods.[1][2] This application note provides a detailed protocol for the analysis of this compound using an HPLC-MS/MS system.
Principle
The method involves the direct analysis of this compound esters by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The sample is first extracted from the matrix, and then injected into the HPLC system. Separation is achieved on a reversed-phase C18 column. The analyte is then detected by the mass spectrometer, which provides high selectivity and sensitivity for accurate quantification. Isotope-labeled internal standards are recommended for precise quantification to compensate for matrix effects and variations in instrument response.
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted for the extraction of 2-MCPD esters from an oil matrix.
-
Objective: To isolate this compound from the bulk triglyceride matrix.
-
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Silica-based or other suitable sorbent)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sample of edible oil
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
-
Procedure:
-
Weigh approximately 100 mg of the oil sample into a centrifuge tube.
-
Dissolve the sample in 1 mL of hexane.
-
Condition the SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry.
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove the bulk of the triglycerides.
-
Elute the this compound with 10 mL of a hexane/ethyl acetate mixture (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
2. HPLC-MS/MS Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation:
-
HPLC Conditions:
-
Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) and 0.05% formic acid in Methanol/Water (75/25, v/v)[3]
-
Mobile Phase B: Isopropanol with 2 mM ammonium formate and 0.05% formic acid[3]
-
Gradient:
-
0-5 min: Isocratic at 100% A
-
5-15 min: Linear gradient from 100% A to 65% B
-
15-20 min: Hold at 65% B
-
20-21 min: Return to 100% A
-
21-25 min: Re-equilibration at 100% A
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C[3]
-
Injection Volume: 5 µL[3]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500 V[5]
-
Gas Temperature: 300°C[5]
-
Drying Gas Flow: 5 L/min[5]
-
Nebulizer Pressure: 50 psi[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for this compound and its internal standard need to be determined by direct infusion or from literature.
-
Data Presentation
Table 1: Summary of Quantitative Data for 2-MCPD Ester Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.03 mg/kg | [6] |
| Limit of Quantification (LOQ) | 0.1 mg/kg | [6] |
| Recovery (for 2-MCPD diesters) | 79 - 106% | [4] |
| Relative Standard Deviation (RSD) | 3 - 13% | [4] |
| Linearity (R²) | > 0.99 | [7] |
Note: The data presented are for 2-MCPD esters in general and are indicative of the expected performance for this compound analysis. Method validation for the specific analyte is required.
Mandatory Visualization
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
References
- 1. fediol.eu [fediol.eu]
- 2. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils. | Semantic Scholar [semanticscholar.org]
- 5. Direct Determination of MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Vegetable Oils by LC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Fast Alkaline Transesterification and GC-MS/MS [library.aocs.org]
- 7. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
Application Note: Utilization of 2-Chloropropane-1,3-diyl dioleate as an Internal Standard for the Quantitative Analysis of Oleic Acid Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis of lipids in complex matrices is a critical aspect of various fields, including food science, biofuel development, and pharmaceutical research. The accuracy of such analyses heavily relies on the use of appropriate analytical standards.[1][2][3] An internal standard is a substance added in a constant amount to samples, calibration standards, and blanks, which helps to correct for the loss of analyte during sample preparation and for variations in instrument response.[4][5][6] The ideal internal standard is chemically similar to the analyte but not naturally present in the samples.[4]
This application note describes a hypothetical methodology for the use of 2-Chloropropane-1,3-diyl dioleate as an internal standard for the quantitative analysis of other long-chain fatty acid esters, such as methyl oleate (B1233923), in complex matrices by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an ester product that is structurally similar to triglycerides and other fatty acid esters.[7] Its chlorinated nature provides a distinct mass spectrometric signature, making it an excellent candidate for an internal standard in the analysis of non-chlorinated lipids.[8][9][10]
Principle
The principle of this method is based on the addition of a known quantity of this compound (the internal standard, IS) to both the calibration standards containing known concentrations of the analyte (e.g., methyl oleate) and the unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and to determine the concentration of the analyte in the unknown samples.[11] This ratiometric measurement corrects for variations in injection volume and potential matrix effects.[4][5]
Experimental Protocols
1. Materials and Reagents
-
This compound (Internal Standard, >99% purity)
-
Methyl oleate (Analyte, >99% purity)
-
Hexane (B92381) (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium hydroxide
-
BF3-Methanol solution (14% w/v)
-
Anhydrous sodium sulfate
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Autosampler vials with inserts
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh 10 mg of this compound and dissolve it in hexane in a 10 mL volumetric flask. This results in a 1 mg/mL stock solution.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh 10 mg of methyl oleate and dissolve it in hexane in a 10 mL volumetric flask. This results in a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS Stock and varying amounts of the Analyte Stock to a series of 1 mL volumetric flasks. Dilute to the mark with hexane. A typical calibration series is described in the table below.
3. Sample Preparation (Example: Transesterification of a Lipid Sample)
-
Weigh 100 mg of the lipid-containing sample into a reaction tube.
-
Add 1 mL of the IS Stock solution (1 mg/mL of this compound in hexane).
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 80°C for 10 minutes.
-
Cool the mixture and add 2 mL of 14% BF3-methanol solution.
-
Heat again at 80°C for 10 minutes.
-
Cool to room temperature and add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the fatty acid methyl esters and the internal standard to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC-MS vial for analysis.
4. GC-MS Instrumental Parameters
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Methyl Oleate Ions: m/z 296.3 (M+), 264.3, 222.3
-
This compound Ions: Specific fragment ions to be determined from a full scan analysis of the standard. For this hypothetical example, we will assume characteristic ions at m/z X, Y, and Z.
-
-
Data Presentation
Table 1: Hypothetical Calibration Data for Methyl Oleate using this compound as Internal Standard.
| Calibration Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1 | 50 | 15,200 | 750,000 | 0.020 |
| 2 | 5 | 50 | 76,500 | 755,000 | 0.101 |
| 3 | 10 | 50 | 155,000 | 760,000 | 0.204 |
| 4 | 25 | 50 | 380,000 | 752,000 | 0.505 |
| 5 | 50 | 50 | 760,000 | 758,000 | 1.003 |
Calibration Curve: A linear regression of the Peak Area Ratio vs. Analyte Concentration would yield a calibration curve with a high correlation coefficient (R² > 0.99).
Table 2: Hypothetical Quantitative Analysis of Methyl Oleate in a Sample.
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) |
| Sample 1 | 250,000 | 745,000 | 0.336 | 16.8 |
| Sample 2 | 450,000 | 750,000 | 0.600 | 30.0 |
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Principle of the internal standard method.
The use of this compound as an internal standard offers a promising, albeit hypothetical, approach for the accurate quantification of oleic acid esters and other similar lipids by GC-MS. Its structural similarity to the analytes of interest ensures comparable behavior during extraction and chromatographic analysis, while its unique chlorine atom provides a distinct mass spectrometric signal, minimizing interference from the sample matrix. This application note provides a framework for developing and validating a robust analytical method using this standard.
Disclaimer: This application note is a hypothetical example based on established principles of analytical chemistry. The use of this compound as an analytical standard may not be established in the literature and would require thorough validation for any specific application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Preparation of Standards For Chromatographic Analysis | Labcompare [labcompare.com]
- 3. Accurate preparation of standards for chromatographic analysis - A quick and easy way to prepare accurate reference standards for HPLC and other chromatographic analytical methods [chemeurope.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Approaches for the analysis of chlorinated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of 2-Chloropropane-1,3-diyl dioleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthesized 2-Chloropropane-1,3-diyl dioleate, a complex lipid molecule with potential applications in drug delivery and material sciences. The purification of this high molecular weight, chlorinated diester is critical to remove unreacted starting materials, catalysts, and by-products, ensuring the purity and safety of the final product. The following sections outline various purification strategies, including liquid-liquid extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC), along with methods for purity assessment.
Overview of Potential Impurities
Following the synthesis of this compound, the crude product may contain several impurities that need to be removed. Understanding these potential contaminants is crucial for selecting the appropriate purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Oleic acid and 2-chloro-1,3-propanediol.
-
Catalyst Residues: Depending on the synthetic route, this could include acid or base catalysts.
-
By-products: Mono-substituted esters (2-chloro-3-hydroxypropyl oleate), and products of side reactions such as the formation of di-oleoyl glycerol (B35011) (if hydrolysis of the chloro group occurs).
-
Solvents: Residual solvents used during the synthesis.
Purification Strategies: A Comparative Overview
Several techniques can be employed for the purification of this compound. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
| Purification Technique | Principle | Advantages | Disadvantages | Expected Purity |
| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases based on their relative solubilities. | Simple, rapid, and effective for removing water-soluble impurities like residual acids, bases, and salts. | Limited ability to separate structurally similar organic compounds. | 60-80% |
| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase as a mobile phase passes through it. | High resolving power, capable of separating closely related compounds. | Can be time-consuming and requires significant amounts of solvent. | >95% |
| Preparative HPLC | A high-resolution form of column chromatography that uses high pressure to force the solvent through the column. | Excellent separation efficiency, ideal for achieving very high purity. | Expensive, limited sample capacity, requires specialized equipment. | >99% |
Experimental Protocols
Protocol 1: Initial Purification by Liquid-Liquid Extraction
This protocol is designed to remove the bulk of water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Ethyl acetate (B1210297) (or other suitable organic solvent like dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize and remove any unreacted oleic acid and acidic catalysts.[1] Repeat the wash until no more gas evolution (CO₂) is observed.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in breaking up emulsions.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude, washed product.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for achieving high purity of the target compound after the initial workup.
Materials:
-
Crude, washed this compound
-
Silica (B1680970) gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate). The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to elute the desired compound. The separation of long-chain fatty acid esters can be achieved using mixtures of ether in petroleum ether.[2]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: High Purity Purification by Preparative HPLC
For applications requiring the highest purity, such as in drug development, preparative HPLC is the recommended final purification step.
Materials:
-
Partially purified this compound
-
HPLC-grade solvents (e.g., acetonitrile, isopropanol)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Method Development: Develop a suitable separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.
-
Sample Preparation: Dissolve the partially purified product in the mobile phase and filter it through a 0.45 µm filter.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC column and collect the fractions corresponding to the peak of the target compound.
-
Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization or rotary evaporation, to obtain the highly pure this compound.
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques.
| Analytical Technique | Information Provided |
| Thin Layer Chromatography (TLC) | Rapid qualitative assessment of purity and reaction progress. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of molecular weight.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. |
Visualizing the Purification Workflow
The following diagrams illustrate the overall purification workflow and the logic of the column chromatography process.
Caption: Overall purification workflow for this compound.
Caption: Logical flow for purification by column chromatography.
References
Application Notes & Protocols: Derivatization of 2-Chloropropane-1,3-diyl dioleate for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloropropane-1,3-diyl dioleate is a fatty acid diester of 2-monochloropropane-1,3-diol (2-MCPD). The analysis of 2-MCPD esters, along with 3-MCPD esters and glycidyl (B131873) esters, is of significant interest in food safety and quality control, particularly in processed edible oils where they can form at high temperatures during refining.[1][2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the quantification of these compounds. However, due to the low volatility and high polarity of the parent 2-MCPD molecule, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1][4]
This document provides detailed application notes and protocols for the derivatization of this compound for subsequent GC-MS analysis. The primary approach detailed is an indirect method, which involves the cleavage of the oleate (B1233923) ester bonds to release the 2-MCPD core, followed by derivatization of the free diol.
Principle of the Method
The indirect analysis of this compound involves two main chemical steps:
-
Transesterification: The fatty acid ester bonds are cleaved in the presence of an acidic or alkaline catalyst, liberating free 2-MCPD and fatty acid methyl esters (FAMEs).
-
Derivatization: The hydroxyl groups of the free 2-MCPD are reacted with a derivatizing agent to form a less polar, more volatile, and thermally stable derivative. Phenylboronic acid (PBA) is a common derivatizing agent that forms a cyclic boronate ester with the 1,3-diol structure of 2-MCPD.
The resulting derivative is then analyzed by GC-MS, providing a sensitive and selective method for quantification.
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification followed by Phenylboronic Acid (PBA) Derivatization
This protocol is adapted from established methods for the analysis of MCPD esters in edible oils.[5][6]
Materials and Reagents:
-
This compound sample (or oil sample containing it)
-
Internal Standard (e.g., 2-MCPD-d5)
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
n-Heptane (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Phenylboronic acid (PBA) solution (e.g., 5 mg/mL in diethyl ether)
-
Tetrahydrofuran (THF)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the oil sample into a screw-cap vial.
-
Add a known amount of the internal standard solution (e.g., 50 µL of 2-MCPD-d5 solution).
-
Add 2 mL of THF and vortex to dissolve the oil.
-
-
Transesterification:
-
Prepare a fresh solution of methanolic sulfuric acid (e.g., 1.8 mL methanol + 0.2 mL concentrated H₂SO₄).
-
Add 2 mL of the methanolic sulfuric acid solution to the sample vial.
-
Cap the vial tightly and vortex vigorously.
-
Incubate the reaction mixture at 40°C for 16 hours.[6]
-
-
Neutralization and Extraction:
-
Cool the vial to room temperature.
-
Carefully add 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid.[6] Vortex gently.
-
Add 2 mL of n-heptane to the vial.[6]
-
Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the organic phase.
-
Allow the phases to separate. The upper heptane (B126788) layer contains the FAMEs, while the lower aqueous/methanolic layer contains the free 2-MCPD.
-
-
Derivatization:
-
Carefully transfer the lower aqueous/methanolic layer to a new clean vial.
-
Add 100 µL of the PBA solution to the vial.
-
Vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Final Extraction:
-
Add 1 mL of n-heptane to the vial containing the derivatized sample.
-
Vortex vigorously for 1 minute to extract the 2-MCPD-PBA derivative into the organic phase.
-
Transfer the upper heptane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Parameters
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | 50°C (hold 1 min), ramp to 150°C at 15°C/min, then to 280°C at 10°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for 2-MCPD-PBA | m/z 146, 147, 196 (Quantification ion in bold) |
| SIM Ions for 2-MCPD-d5-PBA | m/z 151, 201 (Quantification ion in bold) |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Method Validation Parameters for 2-MCPD Analysis
| Parameter | Result |
| Linearity Range | 0.05 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 mg/kg |
| Limit of Quantification (LOQ) | 0.05 mg/kg |
| Recovery | 92 - 105% |
| Repeatability (RSD%) | < 10% |
Note: These are typical values and should be determined for each specific laboratory and matrix.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the derivatization and analysis of this compound.
References
Application Note: Solid-Phase Extraction for the Determination of 2-Chloropropane-1,3-diyl dioleate
Abstract
This application note details a solid-phase extraction (SPE) protocol for the selective isolation and concentration of 2-Chloropropane-1,3-diyl dioleate, a type of 2-monochloropropane-1,3-diol (2-MCPD) ester, from complex matrices such as edible oils and fats. The presented method is designed for researchers, scientists, and professionals in the drug development and food safety sectors. The protocol is based on the established principles of normal-phase chromatography, utilizing an aminopropyl-functionalized silica (B1680970) sorbent to effectively separate the chlorinated diester from the bulk of nonpolar triglycerides and fatty acids. This cleanup step is crucial for subsequent accurate quantification by analytical techniques like gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound is a process contaminant belonging to the group of 2-MCPD fatty acid esters. These compounds can form in edible oils and fats during refining processes at high temperatures.[1][2][3][4] Due to toxicological concerns associated with the potential release of 2-MCPD in vivo, which is considered a possible carcinogen, robust and reliable analytical methods for the determination of its esters are essential.[2][3]
Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved selectivity.[5][6] This note describes a method employing an aminopropyl silica SPE cartridge for the cleanup of samples containing this compound prior to instrumental analysis. The methodology is adapted from established procedures for the analysis of chlorinated fatty acids and their esters.[7][8]
Principle of the Method
The separation of this compound from a lipid matrix is achieved using a normal-phase SPE mechanism. The aminopropyl-bonded silica sorbent provides a polar stationary phase. A nonpolar solvent system is used to load the sample onto the SPE cartridge. The bulk of the nonpolar matrix components, such as triglycerides, will have a low affinity for the polar sorbent and will pass through. The chlorinated diester, having slightly more polarity due to the chlorine atom, will be retained. A solvent of intermediate polarity is then used to selectively elute the target analyte, leaving more polar interferences behind. Subsequent analysis is typically performed by GC-MS after a transesterification step to convert the ester to a more volatile derivative.
Experimental Protocols
Materials and Reagents
-
SPE Cartridge: Aminopropyl-bonded silica (NH2), 500 mg, 6 mL
-
Sample Solvent/Loading Solution: n-hexane
-
Washing Solvent: n-hexane
-
Elution Solvent: n-hexane:diethyl ether (90:10, v/v)
-
Reconstitution Solvent: Isooctane (B107328)
-
Internal Standard (IS): 1,3-Distearoyl-2-chloro-propanediol-d5 (2-MCPD-ester-d5) or other suitable labeled analogue.
-
Glassware: Volumetric flasks, conical tubes, vials with PTFE-lined caps.
-
Equipment: SPE vacuum manifold, nitrogen evaporator, vortex mixer, analytical balance.
Sample Preparation
-
Accurately weigh approximately 0.1 g of the oil or fat sample into a 15 mL conical tube.
-
Add a known amount of the internal standard solution.
-
Add 10 mL of n-hexane to dissolve the sample.
-
Vortex for 1 minute to ensure complete dissolution.
Solid-Phase Extraction Procedure
-
Conditioning: Condition the aminopropyl SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the sorbent to dry.
-
Sample Loading: Load the prepared sample solution (from step 2.4) onto the conditioned cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/min. Collect the eluate as the "nonpolar fraction" (optional, for matrix analysis).
-
Washing: Wash the cartridge with 5 mL of n-hexane to remove any remaining nonpolar interferences.
-
Elution: Elute the target analyte, this compound, by passing 10 mL of the elution solvent (n-hexane:diethyl ether, 90:10, v/v) through the cartridge. Collect this fraction in a clean collection tube.
-
Drying and Reconstitution: Evaporate the elution fraction to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of isooctane or another suitable solvent for analysis.
Instrumental Analysis (Brief)
The extracted and cleaned-up sample is typically subjected to an acid-catalyzed transesterification to release the 2-MCPD, which is then derivatized (e.g., with phenylboronic acid) and analyzed by GC-MS. Quantification is performed using the internal standard.
Data Presentation
The following table summarizes typical performance data for the analysis of related MCPD esters using methods that incorporate a cleanup step. These values are provided for reference and may vary depending on the specific matrix, instrumentation, and validation protocol.
| Parameter | Typical Value | Reference |
| Recovery | 85 - 135% | Based on BfR Method 22 for 3-MCPD FAE.[9] |
| Limit of Detection (LOD) | 0.05 mg/kg | For 3-MCPD esters.[10] |
| Limit of Quantitation (LOQ) | 0.10 mg/kg | For 3-MCPD esters.[10] |
| Repeatability (RSD%) | < 10% | For 3-MCPD esters.[10] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
Logical Relationship Diagram
Caption: Separation principle on the aminopropyl SPE cartridge.
Conclusion
The solid-phase extraction method detailed in this application note provides an effective and efficient procedure for the cleanup and isolation of this compound from complex lipid matrices. By utilizing an aminopropyl silica sorbent, the protocol successfully separates the target analyte from interfering nonpolar compounds, thereby improving the accuracy and reliability of subsequent quantitative analysis. This method is a valuable tool for quality control in the food industry and for exposure assessment studies.
References
- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofins.de [eurofins.de]
- 3. researchgate.net [researchgate.net]
- 4. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 9. bfr.bund.de [bfr.bund.de]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of 2-Chloropropane-1,3-diyl dioleate from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory synthesis of 2-Chloropropane-1,3-diyl dioleate, a di-ester with potential applications in drug delivery systems and as a synthetic intermediate. The protocol outlines a two-step synthetic pathway commencing with the esterification of commercially available 2-chloro-1,3-propanediol (B29967) with oleic acid.
Introduction
This compound is a lipidic compound of interest due to its structural similarity to triglycerides and the presence of a reactive chlorine atom. This functionality allows for further chemical modification, making it a versatile building block in the synthesis of more complex molecules, such as targeted drug carriers or specialized lubricants. The synthesis from oleic acid, a readily available fatty acid, provides a straightforward route to this compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first, and most practical, step involves procuring the chlorinated backbone, 2-chloro-1,3-propanediol. The second step is the diesterification of this diol with two equivalents of oleic acid. For this key transformation, the Steglich esterification is recommended due to its mild reaction conditions, which are well-suited for substrates that may be sensitive to harsher, acid-catalyzed methods.[1][2][3][4] The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[1][2][3][4]
Diagram of the Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | ≥99% | Sigma-Aldrich |
| 2-Chloro-1,3-propanediol | C₃H₇ClO₂ | 110.54 | ≥98% | Biosynth[5] |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | ≥99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Reagent Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |
Protocol: Steglich Esterification of 2-Chloro-1,3-propanediol with Oleic Acid
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-1,3-propanediol (1.11 g, 10 mmol) and oleic acid (5.94 g, 21 mmol, 2.1 equivalents) in 100 mL of anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (DMAP) (0.24 g, 2 mmol, 0.2 equivalents) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of DCC:
-
In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (4.54 g, 22 mmol, 2.2 equivalents) in 20 mL of anhydrous dichloromethane.
-
Slowly add the DCC solution to the stirred reaction mixture at 0 °C over 15 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.[2]
-
-
Reaction:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (9:1) solvent system.
-
-
Work-up:
-
Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to afford the pure this compound.
-
Characterization Data (Predicted)
| Property | Value |
| Molecular Formula | C₃₉H₇₁ClO₄ |
| Molar Mass | 655.44 g/mol |
| Appearance | Pale yellow, viscous oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.34 (m, 4H), 4.1-4.3 (m, 5H), 2.29 (t, 4H), 2.01 (m, 8H), 1.62 (m, 4H), 1.2-1.4 (m, 40H), 0.88 (t, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5, 130.0, 129.8, 65.0, 60.8, 55.0, 34.2, 31.9, 29.8, 29.7, 29.5, 29.3, 29.2, 29.1, 27.2, 24.9, 22.7, 14.1 |
| FT-IR (neat, cm⁻¹) | 2924, 2854 (C-H), 1740 (C=O, ester), 1165 (C-O), 722 (C-Cl) |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Applications and Future Directions
This compound serves as a lipophilic scaffold that can be further functionalized. In drug development, the chlorine atom can be displaced by various nucleophiles to attach targeting ligands, imaging agents, or other drug molecules. Its lipidic nature may enhance the solubility and bioavailability of conjugated drugs. Further research could explore its use in the formulation of self-emulsifying drug delivery systems (SEDDS) or as a precursor for novel phospholipids.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DCC is a potent skin sensitizer; avoid contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-1,3-propanediol | 497-04-1 | FC181116 | Biosynth [biosynth.com]
Application Notes and Protocols: Experimental Use of 2-Chloropropane-1,3-diyl dioleate in Food Matrices
Introduction to Chloropropanols and their Esters in Food
Chloropropanols and their fatty acid esters are chemical contaminants that can form in foods during processing, particularly in refined vegetable oils and heat-treated foods containing fat and salt.[2][6] The most commonly studied compounds in this group are 3-MCPD, 2-MCPD, 1,3-dichloro-2-propanol (B29581) (1,3-DCP), and their corresponding fatty acid esters.[4] These compounds are of toxicological concern due to their potential adverse health effects, including nephrotoxicity and carcinogenicity.[2][7][8] 3-MCPD, for instance, is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2][8]
The formation of these esters occurs primarily during the deodorization step of vegetable oil refining at temperatures exceeding 200°C.[4] In the digestive tract, these esters can be hydrolyzed by lipases, releasing the free chloropropanols, which are then absorbed by the body.[2][8]
Toxicological Data of Related Chloropropanols
To provide a context for the potential toxicity of 2-Chloropropane-1,3-diyl dioleate, the following table summarizes the oral toxicological data for well-studied chloropropanols.
| Compound | LD₅₀ (Rat, oral) | Key Toxicological Effects | IARC Classification |
| 2-monochloro-1,3-propanediol (2-MCPD) | 50-60 mg/kg | Limited data available, does not appear to cause diuresis in rats.[2] | Not Classified |
| 3-monochloro-1,2-propanediol (3-MCPD) | Not specified in provided abstracts | Kidney and testicular toxicity, potential human carcinogen.[2][8] | Group 2B (Possibly carcinogenic to humans)[2] |
| 1,3-dichloro-2-propanol (1,3-DCP) | 110 mg/kg | Carcinogenic in rats, infertility effects, tumors in liver, kidney, ureter, and bladder.[4][7] | Not specified in provided abstracts, but noted as a carcinogen by the Committee on Carcinogenicity of Chemicals in Food.[2][4] |
| 2,3-dichloro-1-propanol (B139626) (2,3-DCP) | 90 mg/kg | Hepatotoxic potential seems lower than 1,3-DCP.[4][7] | Not Classified |
Experimental Protocols
The following are detailed, hypothetical protocols for the analysis and toxicological assessment of this compound in a food matrix, based on methodologies for similar compounds.
Protocol 1: Quantification of this compound in Edible Oil by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of 3-MCPD esters.
Objective: To extract and quantify the concentration of this compound in a sample of refined vegetable oil.
Materials:
-
Refined vegetable oil sample
-
Internal standard (e.g., deuterated this compound)
-
n-Hexane (analytical grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
-
Methanol (analytical grade)
-
Dichloromethane (B109758) (analytical grade)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Weigh 1 gram of the oil sample into a 50 mL centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 10 mL of n-hexane and vortex for 2 minutes to dissolve the oil.
-
-
Lipid Extraction and Clean-up:
-
Condition an SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of n-hexane.
-
Load the sample solution onto the SPE cartridge.
-
Wash the cartridge with 10 mL of n-hexane to remove interfering lipids.
-
Elute the this compound with 10 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.
-
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of this compound.
-
Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
-
Workflow Diagram:
Protocol 2: In Vitro Assessment of Cytotoxicity in a Human Cell Line
This protocol provides a general framework for evaluating the potential toxicity of this compound.
Objective: To determine the cytotoxic effects of this compound on a human intestinal cell line (e.g., Caco-2).
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (cell culture grade)
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest dose) and a negative control (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control group.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Hypothetical Signaling Pathway Diagram:
The toxicity of some chloropropanols is linked to oxidative stress and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Conclusion
While specific data on this compound is lacking, the established methodologies for other chloropropanol (B1252657) esters provide a strong foundation for future research. The protocols and conceptual frameworks presented here offer a starting point for scientists and drug development professionals to investigate the presence, and potential biological effects of this compound in food matrices. It is imperative that these methods are rigorously validated for the specific analyte and matrix .
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Occurrence, formation mechanism, detection methods, and removal approaches for chloropropanols and their esters in food: An updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloropropanols and Their Esters in Food: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. [PDF] Chloropropanols and Their Esters in Food: An Updated Review | Semantic Scholar [semanticscholar.org]
- 7. Toxicology, occurrence and risk characterisation of the chloropropanols in food: 2-monochloro-1,3-propanediol, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopic Characterization of 2-Chloropropane-1,3-diyl dioleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 2-Chloropropane-1,3-diyl dioleate using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for sample preparation and spectral acquisition, and a workflow diagram for the characterization process.
Introduction
This compound is a diester formed from the esterification of 2-chloropropane-1,3-diol with two molecules of oleic acid. As a lipid-based molecule, it holds potential for various applications in drug delivery systems, formulation development, and as a specialty chemical. Accurate structural elucidation and purity assessment are critical for its development and application. NMR spectroscopy is a powerful analytical technique for the unambiguous structural characterization of such molecules, providing detailed information about the carbon-hydrogen framework.
This document outlines the predicted ¹H and ¹³C NMR spectral data for this compound and provides standardized protocols for its analysis.
Predicted NMR Data
Due to the limited availability of experimental NMR data for this compound in the public domain, the following ¹H and ¹³C NMR chemical shifts have been predicted based on the known spectral data of its constituent parts: the 2-chloropropane-1,3-diol backbone and the oleic acid acyl chains, as well as general principles of NMR spectroscopy for esters.
Note: These are predicted values and should be used as a guide for spectral interpretation. Experimental values may vary depending on the solvent, concentration, and instrument parameters.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for this compound in CDCl₃ are summarized in the table below. The lettering corresponds to the protons on the molecular structure.
Molecular Structure with Proton Labeling:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| a, a' | 4.20 - 4.40 | m | 4H |
| b | 4.00 - 4.15 | p | 1H |
| Olefinic (-CH=CH-) | 5.30 - 5.40 | m | 4H |
| α-CH₂ to C=O | 2.25 - 2.35 | t | 4H |
| Allylic (-CH₂-CH=) | 1.95 - 2.05 | m | 8H |
| β-CH₂ to C=O | 1.55 - 1.65 | m | 4H |
| -(CH₂)n- | 1.20 - 1.40 | m | 40H |
| Terminal -CH₃ | 0.85 - 0.95 | t | 6H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below. The numbering corresponds to the carbons on the molecular structure.
Molecular Structure with Carbon Numbering:
| Carbons | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 173.0 - 174.0 |
| C1', C1'' (-CH₂-O) | 63.0 - 65.0 |
| C2' (-CH-Cl) | 58.0 - 60.0 |
| C9, C10 (-CH=CH-) | 129.0 - 131.0 |
| C2 (α-CH₂ to C=O) | 34.0 - 35.0 |
| C8, C11 (Allylic) | 27.0 - 28.0 |
| C3 (β-CH₂ to C=O) | 24.5 - 25.5 |
| C4-C7, C12-C17 | 29.0 - 32.0 |
| C18 (Terminal -CH₃) | 14.0 - 14.5 |
Experimental Protocols
The following protocols are recommended for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this non-polar lipid molecule.
-
Sample Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Handling:
-
Use a clean, dry, high-quality 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter that could degrade spectral resolution.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) if the deuterated solvent does not already contain it.
-
NMR Instrument Parameters
The following are general guidelines for setting up NMR experiments on a standard 400 or 500 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is particularly useful for assigning quaternary carbons and the ester linkages.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Workflow for NMR characterization.
Data Interpretation and Structural Verification
-
¹H NMR Spectrum:
-
The integration of the signals should correspond to the number of protons in each chemical environment. For example, the ratio of the olefinic protons to the terminal methyl protons should be approximately 4:6.
-
The multiplicity of the signals will provide information about neighboring protons. For instance, the terminal methyl groups should appear as a triplet due to coupling with the adjacent methylene (B1212753) group.
-
-
¹³C NMR Spectrum:
-
The number of signals should correspond to the number of unique carbon environments in the molecule.
-
The chemical shifts will be indicative of the functional groups. The carbonyl carbons of the ester groups are expected in the 173-174 ppm region, while the olefinic carbons will be around 130 ppm.
-
-
2D NMR Spectra:
-
COSY will show correlations between adjacent protons, for example, between the olefinic protons and the allylic protons.
-
HSQC will directly link each proton to its attached carbon, confirming the assignments made from the 1D spectra.
-
HMBC is crucial for confirming the connectivity across the ester bond. Correlations should be observed between the protons on the 2-chloropropane-1,3-diol backbone (a, a', and b) and the carbonyl carbons of the oleic acid chains.
-
By following these protocols and using the provided predicted data as a reference, researchers can effectively characterize the structure and confirm the identity of this compound.
Safe Handling and Storage of 2-Chloropropane-1,3-diyl Dioleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloropropane-1,3-diyl dioleate was publicly available at the time of this writing. The following information is compiled from data on structurally related compounds, including 2-chloropropane, 1,3-dichloro-2-propanol, 2-chloro-1,3-propanediol, and long-chain fatty acid esters. The provided guidelines are based on scientific inference and should be used in conjunction with a thorough risk assessment conducted by qualified personnel.
Introduction
This compound is a diester molecule combining a chlorinated propane (B168953) backbone with two oleic acid chains. This structure suggests it may be used in various research and development applications, including as a lipid-based drug delivery vehicle, a reference standard, or a synthetic intermediate. Due to the presence of the chlorinated hydrocarbon and the long fatty acid chains, specific precautions are necessary for its safe handling and storage to minimize risks to personnel and the environment. These application notes provide a detailed overview of the potential hazards, recommended handling procedures, and appropriate storage conditions.
Hazard Identification and Assessment
The primary hazards associated with this compound are inferred from its structural components. The chlorinated propane moiety suggests potential toxicity, while the oleate (B1233923) chains contribute to its oily nature and may influence its reactivity and environmental fate.
Potential Hazards:
-
Toxicity: Harmful if swallowed or in contact with skin.[1][2] The chlorinated propane component suggests potential for causing harm if ingested or absorbed through the skin.
-
Carcinogenicity: Some related chlorinated propanols are suspected of causing cancer.[1][3]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a mist or aerosol.[4]
-
Environmental Hazards: The compound may be toxic to aquatic life with long-lasting effects.[4] It should not be released into the environment.[5]
A comprehensive risk assessment should be performed before handling this compound.
Physical and Chemical Properties
| Property | 2-chloro-1,3-propanediol | Oleic Acid | 2-Chloropropane | 1,3-dichloro-2-propanol |
| Appearance | Colorless liquid[6][7] | Pale yellow oily liquid | Colorless liquid | Colorless to light yellow liquid |
| Molecular Formula | C₃H₇ClO₂ | C₁₈H₃₄O₂ | C₃H₇Cl | C₃H₆Cl₂O |
| Molecular Weight | 110.54 g/mol | 282.46 g/mol | 78.54 g/mol | 128.99 g/mol [1] |
| Boiling Point | 213 °C[5] | 286 °C | 34-36 °C | 182 °C |
| Melting Point | -40 °C[5] | 13-14 °C | -118 °C | -4 °C |
| Density | 1.326 g/cm³ | 0.895 g/cm³ | 0.859 g/cm³ | 1.364 g/cm³[1] |
| Solubility in Water | Soluble[7] | Insoluble | Slightly soluble | 110 g/L at 19 °C[1] |
| Flash Point | 135 °C[5] | 189 °C | -32 °C | 85 °C |
Note: The properties of this compound are expected to be dominated by the long oleate chains, likely resulting in a viscous, oily liquid with low water solubility and a high boiling point.
Safe Handling Protocols
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or where splashing is likely, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] If aerosols or mists can be generated, a respirator may be required.
Caption: Personal Protective Equipment (PPE) Workflow.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures that may generate aerosols or mists, a chemical fume hood is mandatory.
-
Safety Equipment: An eyewash station and safety shower should be readily accessible.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mists.[5]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
-
Use spark-proof tools and avoid sources of ignition if the compound is determined to be flammable.[2]
-
Ground all containers and transfer equipment to prevent static discharge.
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Container: Store in a tightly closed, original container.[5]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[2][4]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[5]
-
Inert Atmosphere: For long-term storage and to maintain product quality, consider storing under an inert atmosphere (e.g., nitrogen or argon).[5]
Caption: Storage Protocol for this compound.
Emergency Procedures
Spills and Leaks
-
Minor Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[5] Collect the absorbed material into a suitable, labeled container for disposal.
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if it is safe to do so. Prevent the spill from entering drains or waterways.[4] Notify emergency services.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols
The following are generalized protocols. Specific experimental conditions should be optimized for each application.
Preparation of a Stock Solution
-
Under a chemical fume hood, accurately weigh the desired amount of this compound into a volumetric flask.
-
Add a suitable solvent (e.g., chloroform, dichloromethane, or another organic solvent in which the compound is soluble) to the flask, filling it to approximately half of its volume.
-
Cap the flask and sonicate or vortex until the compound is completely dissolved.
-
Add more solvent to bring the volume to the calibration mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the solution to a properly labeled storage vial, preferably with a PTFE-lined cap.
-
Store the stock solution under the recommended storage conditions.
Use in Cell Culture (as a lipid-based delivery agent - hypothetical)
Note: This is a hypothetical protocol and must be validated. The cytotoxicity of the compound must be determined before use.
-
Prepare a sterile stock solution of this compound in a biocompatible solvent (e.g., ethanol (B145695) or DMSO) at a high concentration.
-
In a sterile environment, dilute the stock solution to the desired working concentration in cell culture medium.
-
Ensure the final concentration of the solvent in the medium is non-toxic to the cells.
-
Add the medium containing the compound to the cells and incubate for the desired period.
-
After incubation, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Proceed with downstream analysis.
Caption: General Experimental Workflow.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. fishersci.com [fishersci.com]
- 4. ncp.co.za [ncp.co.za]
- 5. fishersci.com [fishersci.com]
- 6. 2-chloropropane-1,3-diol | 497-04-1 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
Application of Lipidomics in Neurodegenerative Disease Research: A Focus on Alzheimer's Disease
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant applications in understanding disease pathogenesis, discovering biomarkers, and identifying novel therapeutic targets.[1][2] Lipids are crucial for various biological functions, including cell membrane structure, energy storage, and signal transduction.[3] Dysregulation of lipid metabolism has been increasingly implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease.[1][4] This application note will detail the use of lipidomics to identify potential lipid biomarkers in Alzheimer's disease, providing a comprehensive workflow from sample preparation to data analysis.
Application in Alzheimer's Disease Biomarker Discovery
Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to progressive neurodegeneration. Emerging evidence suggests that alterations in lipid metabolism play a critical role in the pathophysiology of the disease. Lipidomics offers a powerful approach to identify specific lipid species that are altered in the brains and biofluids of Alzheimer's patients, which can serve as potential biomarkers for early diagnosis, prognosis, and monitoring of disease progression.[4]
Key Lipid Classes Implicated in Alzheimer's Disease:
-
Sphingolipids: Ceramides and their derivatives are involved in apoptosis and inflammation, and altered levels have been observed in Alzheimer's brains.[5]
-
Glycerophospholipids: Phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) are major components of cell membranes, and changes in their composition can affect membrane fluidity and function.[6]
-
Sterol Lipids: Cholesterol homeostasis is crucial for neuronal function, and its dysregulation has been linked to amyloid-beta production.[7]
Experimental Workflow for Lipidomic Analysis
The following diagram illustrates a typical workflow for a lipidomics study aimed at biomarker discovery.
Sphingolipid Signaling Pathway in Neurodegeneration
The diagram below illustrates a simplified sphingolipid signaling pathway, highlighting key lipids that are often dysregulated in neurodegenerative diseases.
Quantitative Data Summary
The following table presents hypothetical quantitative data from a lipidomics study comparing post-mortem brain tissue from Alzheimer's disease patients and healthy controls. Data is presented as mean concentration (in pmol/mg of tissue) ± standard deviation.
| Lipid Class | Lipid Species | Alzheimer's Disease (n=20) | Healthy Control (n=20) | p-value | Fold Change |
| Ceramides | Cer(d18:1/16:0) | 150.2 ± 25.1 | 85.6 ± 15.3 | <0.001 | 1.75 |
| Cer(d18:1/18:0) | 210.5 ± 30.2 | 120.3 ± 20.1 | <0.001 | 1.75 | |
| Cer(d18:1/24:0) | 95.3 ± 18.9 | 60.1 ± 12.5 | <0.01 | 1.58 | |
| Sphingomyelin | SM(d18:1/16:0) | 250.4 ± 40.5 | 350.1 ± 50.2 | <0.001 | 0.71 |
| SM(d18:1/18:0) | 380.1 ± 55.3 | 510.8 ± 60.4 | <0.001 | 0.74 | |
| Phosphatidylcholine | PC(16:0/18:1) | 450.6 ± 60.2 | 580.4 ± 70.1 | <0.01 | 0.78 |
| PC(18:0/20:4) | 210.8 ± 35.4 | 290.5 ± 45.3 | <0.01 | 0.73 |
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Brain Tissue (Bligh-Dyer Method)
This protocol is a modification of the classic Bligh and Dyer method for lipid extraction from brain tissue.[8][9]
Materials:
-
Brain tissue (frozen)
-
Methanol
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Centrifuge
-
Glass vials
Procedure:
-
Sample Preparation: Weigh approximately 50 mg of frozen brain tissue.
-
Homogenization: Add the tissue to a homogenizer tube with 1 mL of ice-cold PBS. Homogenize until the tissue is completely disrupted.
-
Solvent Addition: Transfer the homogenate to a glass vial. Add 3.75 mL of a chloroform:methanol mixture (1:2, v/v). Vortex for 1 minute.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass pipette and transfer it to a new glass vial.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Protocol 2: Untargeted Lipidomic Analysis by LC-MS/MS
This protocol outlines a general procedure for untargeted lipid profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10]
Materials:
-
Dried lipid extract
-
Isopropanol
-
Acetonitrile
-
Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265)
-
C18 reverse-phase LC column
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in 200 µL of isopropanol.
-
LC Separation:
-
Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (acetonitrile:water, 60:40, with 10 mM ammonium formate and 0.1% formic acid) and mobile phase B (isopropanol:acetonitrile, 90:10, with 10 mM ammonium formate and 0.1% formic acid).
-
Run a gradient from 40% to 100% mobile phase B over 20 minutes.
-
-
MS/MS Analysis:
-
Analyze the eluent using a high-resolution mass spectrometer in both positive and negative ion modes.
-
Acquire data in a data-dependent manner, where the most intense ions in a full scan are selected for fragmentation (MS/MS).
-
-
Data Processing:
-
Process the raw data using specialized software (e.g., XCMS, LipidSearch) for peak picking, retention time alignment, and peak integration.
-
Identify lipids by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).[10]
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify lipids that are significantly different between experimental groups.[11]
-
Lipidomics is a powerful tool for investigating the role of lipids in health and disease. The application of advanced analytical techniques like LC-MS/MS allows for the comprehensive profiling of the lipidome, leading to the discovery of potential biomarkers and providing insights into disease mechanisms.[7][12] The protocols and data presented here provide a framework for researchers and drug development professionals to apply lipidomics in their own studies, particularly in the context of neurodegenerative diseases like Alzheimer's. Further validation of these lipid biomarkers in larger patient cohorts is essential for their translation into clinical practice.[4]
References
- 1. Applications of Lipidomics in Discovery of Disease Biomarkers - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Lipidomics applications for discovering biomarkers of diseases in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomics Pathway Analysis: Unraveling Cellular Lipid Metabolism and Signaling - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Exploring lipidomics in biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomic analysis of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. biocompare.com [biocompare.com]
- 10. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 11. Lipidomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloropropane-1,3-diyl dioleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloropropane-1,3-diyl dioleate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common and direct method for laboratory synthesis is the acid-catalyzed esterification of 2-chloro-1,3-propanediol (B29967) with oleic acid. This reaction, a type of Fischer-Speier esterification, involves heating the two reactants in the presence of an acid catalyst to form the desired diester and water as a byproduct.
Q2: What are the key factors influencing the yield of the synthesis?
A2: The primary factors that affect the yield of this compound are:
-
Molar ratio of reactants: An excess of one reactant, typically the less expensive one, can drive the reaction equilibrium towards the product.
-
Type and concentration of the catalyst: Strong acid catalysts are generally used. The concentration of the catalyst can impact the reaction rate, but excessive amounts can lead to side reactions.
-
Reaction temperature: Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts and decomposition.
-
Removal of water: As water is a byproduct of the esterification, its continuous removal from the reaction mixture is crucial to shift the equilibrium towards the formation of the ester and achieve a high yield.
Q3: What are the expected side products in this synthesis?
A3: Potential side products include:
-
2-Chloropropane-1,3-diyl monooleate: This results from the incomplete esterification of 2-chloro-1,3-propanediol.
-
Oligomerization products: Under harsh conditions, side reactions involving the reactants can lead to the formation of oligomers.
-
Decomposition products: At excessively high temperatures, both reactants and products can decompose. For instance, oleic acid can undergo oxidation or isomerization.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves a multi-step process:
-
Neutralization: The acidic catalyst is neutralized with a weak base, such as a sodium bicarbonate solution.
-
Extraction: The product is extracted into an organic solvent.
-
Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
Chromatography: For high purity, column chromatography using silica (B1680970) gel is often employed to separate the desired diester from unreacted starting materials and byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Reaction equilibrium not shifted towards products. 3. Suboptimal molar ratio of reactants. 4. Inactive or insufficient catalyst. | 1. Increase reaction time or temperature moderately (monitor for byproduct formation). 2. Ensure efficient removal of water using a Dean-Stark apparatus or by performing the reaction under vacuum. 3. Experiment with varying the molar ratio of oleic acid to 2-chloro-1,3-propanediol (e.g., 2.1:1 or 2.2:1). 4. Use a fresh, active catalyst and ensure appropriate loading (typically 1-5 mol% relative to the limiting reactant). |
| Presence of Monoester in Product | 1. Incomplete esterification. 2. Insufficient amount of oleic acid. | 1. Increase reaction time. 2. Use a slight excess of oleic acid. 3. Purify the product using column chromatography. |
| Dark-colored Product | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in starting materials. | 1. Lower the reaction temperature and extend the reaction time if necessary. 2. Use high-purity starting materials. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Isolation | 1. Emulsion formation during aqueous workup. 2. Incomplete neutralization of the acid catalyst. | 1. Add brine during the extraction to help break the emulsion. 2. Ensure complete neutralization by testing the pH of the aqueous layer. Add more base if needed. |
Data Presentation: Reaction Parameter Optimization
The following table summarizes the impact of key reaction parameters on the yield of this compound, based on typical acid-catalyzed esterification reactions.
| Molar Ratio (Oleic Acid : 2-chloro-1,3-propanediol) | Catalyst (p-TSA) Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2:1 | 1 | 120 | 8 | 60-70 |
| 2.1:1 | 1 | 120 | 8 | 70-80 |
| 2.2:1 | 2 | 140 | 6 | 85-95 |
| 2.2:1 | 2 | 160 | 6 | >90 (with potential for increased byproducts) |
| 2.1:1 | 5 | 120 | 6 | 80-90 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst.
Materials:
-
2-chloro-1,3-propanediol
-
Oleic acid
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 2-chloro-1,3-propanediol (e.g., 10 mmol), oleic acid (e.g., 22 mmol, 2.2 equivalents), and p-TSA (e.g., 0.2 mmol, 2 mol%).
-
Solvent Addition: Add toluene (e.g., 100 mL) to the flask to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 6-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether (e.g., 100 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification (Optional): For higher purity, the crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate (B1210297) gradient as the eluent.
Visualizations
Chemical Reaction Pathway
Caption: Acid-catalyzed esterification of 2-chloro-1,3-propanediol with oleic acid.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Technical Support Center: Analysis of 2-Chloropropane-1,3-diyl dioleate (2-MCDO)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 2-Chloropropane-1,3-diyl dioleate (2-MCDO) and related fatty acid esters. The guidance is primarily based on established analytical methods for the closely related and more extensively studied isomers, 2- and 3-monochloropropanediol (MCPD) esters, and is applicable to 2-MCDO analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical challenges in quantifying 2-MCDO?
The primary challenges in the analysis of 2-MCDO are associated with its presence in complex sample matrices, such as edible oils, fats, and infant formula. These matrices can introduce significant interference, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the instrument's response to the analyte. This can result in inaccurate quantification. Other challenges include the potential for the analyte to degrade or transform during sample preparation.
Q2: What are matrix effects and how do they impact 2-MCDO analysis?
Matrix effects are the influence of co-eluting, non-target compounds in a sample on the ionization and measurement of the target analyte, in this case, 2-MCDO.[1] These effects can lead to either ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration. In complex food samples, the lipid-rich nature of the matrix is a common source of these interferences.[2]
Q3: What are the recommended analytical techniques for 2-MCDO analysis?
The most common and reliable methods for the analysis of MCPD esters, and by extension 2-MCDO, are based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4][5] These techniques offer the necessary sensitivity and selectivity for detecting and quantifying these compounds at low levels in complex matrices.
Q4: Why is a derivatization step often required in GC-MS analysis of MCPD esters?
For GC-MS analysis, an indirect approach is often used which involves the cleavage of the fatty acid esters to release the 2-MCPD backbone. This is then followed by derivatization, for example, with phenylboronic acid (PBA) or heptafluorobutyrylimidazole (HFBI), to make the molecule more volatile and suitable for gas chromatography.[5][6]
Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) in 2-MCDO analysis?
A SIL-IS is a form of the analyte where some atoms have been replaced with their heavier isotopes (e.g., deuterium, carbon-13).[7][8] Using a SIL-IS is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.[9][10] Since the SIL-IS has nearly identical chemical and physical properties to the native analyte, it is affected by the matrix in the same way, allowing for accurate correction of the signal.[11][12]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Causes & Solutions
| Cause | Recommended Action |
| Matrix Interference | Implement a more rigorous sample cleanup procedure such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][11] Diluting the sample extract can also reduce the concentration of matrix components.[13] |
| Analyte Degradation | Ensure that sample preparation, particularly any heating steps, are performed under controlled conditions to prevent thermal degradation of 2-MCDO. For MCPD esters, temperatures above 200°C are known to cause formation of these compounds, so milder conditions are preferable during analysis.[14] |
| Suboptimal Derivatization (GC-MS) | Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time. Evaluate different derivatizing agents, such as PBA or HFBI.[5] |
| Instrument Contamination | Clean the mass spectrometer's ion source, as contamination from complex matrices can suppress the signal.[13] A divert valve can be used to direct the highly concentrated matrix components to waste, preventing them from entering the ion source.[13] |
Issue 2: High Variability in Quantitative Results
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample preparation by using automated systems where possible. Manual steps such as liquid handling should be carefully controlled. |
| Uncompensated Matrix Effects | The most robust solution is the use of a suitable stable isotope-labeled internal standard (SIL-IS) for 2-MCDO.[10] If a specific SIL-IS is unavailable, a structurally similar one may be used, but validation is critical. |
| Calibration Issues | Prepare calibration standards in a matrix that closely matches the sample matrix (matrix-matched calibration) to compensate for systematic matrix effects.[9] Alternatively, the standard addition method can be employed for each sample.[9][13] |
| Inadequate Homogenization | For solid or semi-solid samples, ensure thorough homogenization to obtain a representative analytical portion.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for 2-MCDO Analysis (Indirect Method)
This protocol is adapted from established methods for 3-MCPD esters and involves hydrolysis followed by derivatization for GC-MS analysis.
-
Extraction:
-
Weigh a homogenized sample (e.g., 1g of oil or fat) into a centrifuge tube.
-
Add an appropriate SIL-IS for 2-MCPD esters.
-
Extract the lipids using a suitable solvent system, such as a mixture of hexane (B92381) and methyl tert-butyl ether (MTBE).[15]
-
Vortex and centrifuge to separate the layers. Collect the organic layer.
-
-
Alkaline Hydrolysis:
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
Add a solution of sodium methoxide (B1231860) in methanol (B129727) to cleave the fatty acid esters from the 2-MCPD backbone.
-
Incubate at a controlled temperature to complete the reaction.
-
-
Neutralization and Derivatization:
-
Neutralize the reaction mixture with an acidic solution.
-
Add the derivatizing agent (e.g., phenylboronic acid in an appropriate solvent).
-
Incubate to form the volatile derivative of 2-MCPD.
-
-
Liquid-Liquid Extraction of Derivative:
-
Extract the derivative into an organic solvent like hexane.
-
Wash the organic layer with purified water to remove any residual reagents.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Concentration and Analysis:
-
Carefully evaporate the solvent to a final volume suitable for GC-MS injection.
-
Analyze the sample by GC-MS in selected ion monitoring (SIM) mode.[6]
-
Protocol 2: Direct Analysis of 2-MCDO by LC-MS
This protocol is for the direct analysis of the intact 2-MCDO molecule and requires effective sample cleanup.
-
Extraction:
-
Follow the same extraction procedure as in Protocol 1, including the addition of a SIL-IS for 2-MCDO.
-
-
Sample Cleanup (Solid Phase Extraction - SPE):
-
To mitigate strong matrix effects from triacylglycerols, a cleanup step using a silica (B1680970) gel SPE cartridge is recommended.[4][16]
-
Condition the SPE cartridge with a non-polar solvent (e.g., hexane).
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove the bulk of the lipids.
-
Elute the 2-MCDO fraction with a more polar solvent or solvent mixture.
-
-
Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase.
-
Analyze by LC-MS/MS using an appropriate column and gradient elution.
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of MCPD esters in food matrices, which can be used as a benchmark for developing a 2-MCDO method.
| Parameter | Typical Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.02 mg/kg | Edible Oil | GC-MS/MS | [3] |
| Limit of Quantification (LOQ) | < 5 µg/kg | Various Foodstuffs | GC-MS | [17] |
| Recovery | 89-120% | Vegetable Oil | U-HPLC-OrbitrapMS | [4][16] |
| Repeatability (RSD) | 5-9% | Vegetable Oil | U-HPLC-OrbitrapMS | [4][16] |
Visualizations
Caption: Experimental workflow for 2-MCDO analysis.
Caption: Troubleshooting decision tree for 2-MCDO analysis.
References
- 1. youtube.com [youtube.com]
- 2. Sample Preparation in Food Analysis: Why is it Such a Headache? - AnalyteGuru [thermofisher.com]
- 3. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]
- 4. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. imreblank.ch [imreblank.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. brewingscience.de [brewingscience.de]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the microg kg-1 level: application to a wide range of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloropropane-1,3-diyl dioleate stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloropropane-1,3-diyl dioleate in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other chlorinated esters, is influenced by several factors.[1] Key environmental and chemical factors include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1] For instance, studies on related 3-MCPD esters show a rapid increase in decomposition rate with increasing temperature from 100°C to 230°C.[2]
-
pH: The pH of the solution can significantly impact stability. Both acidic and alkaline conditions can catalyze hydrolysis of the ester bonds.[1][3] Related chloropropanols are noted to be more stable in slightly acidic to neutral pH but decompose rapidly in alkaline media.[4]
-
Moisture: The presence of water can lead to hydrolytic degradation of the ester linkages.[1][3]
-
Light Exposure: UV and visible light can provide the energy for photodegradation, leading to the breakdown of the molecule.[1]
-
Oxygen: The presence of oxygen can promote oxidation, which may contribute to the degradation of the compound.[1]
Q2: What are the expected degradation products of this compound in solution?
A2: Based on the behavior of analogous chloropropanol (B1252657) esters, the primary degradation pathway is likely the hydrolysis of the oleate (B1233923) ester bonds. This would result in the formation of 2-chloropropane-1,3-diyl monooleate and subsequently 2-chloropropane-1,3-diol, along with free oleic acid. In some cases, dehydrohalogenation (loss of HCl) could also occur, potentially leading to the formation of glycidyl (B131873) oleates.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions of this compound should be stored under controlled conditions. Based on information for the parent alcohol, 2-chloropropane-1,3-diol, recommended storage is at -20°C in a freezer under an inert atmosphere.[5][6] The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air, so tightly sealed containers are crucial.[5][6][7]
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical techniques can be employed to monitor the stability of this compound and quantify its degradation products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for the analysis of intact esters.[8] Gas chromatography-mass spectrometry (GC-MS) is also widely used, often requiring a derivatization step to improve the volatility and thermal stability of the analytes.[9][10][11][12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in solution | Hydrolysis due to moisture. | Dry solvents and store solutions under anhydrous conditions. Use of moisture-proof packaging can also help.[3] |
| Degradation due to improper pH. | Buffer the solution to a slightly acidic or neutral pH to minimize hydrolysis.[3] | |
| Thermal degradation. | Store solutions at low temperatures, such as -20°C, and minimize exposure to high temperatures during experiments.[2] | |
| Photodegradation. | Protect solutions from light by using amber vials or storing them in the dark.[1] | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products (e.g., monoesters, free diol). | Analyze for expected degradation products using appropriate analytical standards. Adjust experimental conditions to minimize degradation. |
| Contamination. | Ensure proper cleaning of all glassware and use high-purity solvents and reagents. | |
| Inconsistent experimental results | Instability of stock solutions. | Prepare fresh stock solutions for each experiment or validate the stability of stored stock solutions over the intended period of use. |
| Interaction with container material. | Use inert container materials such as glass or Teflon. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its shelf-life.
-
Solution Preparation: Prepare solutions of this compound in the desired solvent system at a known concentration.
-
Stress Conditions: Aliquot the solution into separate, sealed vials for each time point and condition. Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) and different pH values (e.g., pH 4, 7, 9). Include a control set stored at -20°C in the dark.
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating method, such as HPLC-MS or GC-MS, to quantify the remaining parent compound and any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant and shelf-life under each condition.
Protocol 2: Analytical Method for Stability Monitoring using HPLC-MS
This protocol outlines a general approach for monitoring the stability of this compound.
-
Chromatographic System: Utilize a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Orbitrap or triple quadrupole).
-
Column: A reverse-phase C18 column is typically suitable for separating the parent compound from its more polar degradation products.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of a modifier like formic acid to improve ionization, is recommended.
-
Mass Spectrometry: Operate the mass spectrometer in a positive ion mode using electrospray ionization (ESI). Monitor for the protonated molecule of this compound and its expected degradation products.
-
Quantification: Use an internal standard for accurate quantification. Prepare a calibration curve using standards of known concentrations.
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues of this compound.
References
- 1. allanchem.com [allanchem.com]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. carbodiimide.com [carbodiimide.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. 497-04-1 CAS MSDS (2-chloropropane-1,3-diol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-chloropropane-1,3-diol | 497-04-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Single-laboratory validation of a method to quantify bound 2-chloropropane-1,3-diol and 3-chloropropane-1,2-diol in foodstuffs using acid catalysed transesterification, HFBI derivatisation and GC/MS detection | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 10. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the microg kg-1 level: application to a wide range of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloropropane-1,3-diyl dioleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloropropane-1,3-diyl dioleate. The following information is designed to help identify and resolve common issues encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Isomeric Product: 3-Chloro-1,2-propanediol dioleate is a common isomeric impurity that can be difficult to separate from the desired product.
-
Monoesters: 2-Chloro-1-oleoyl-propan-3-ol and 2-chloro-3-oleoyl-propan-1-ol may be present if the reaction does not go to completion.
-
Unreacted Starting Materials: Residual 2-chloro-1,3-propanediol (B29967) and oleic acid may remain in the final product if not properly removed.
-
Byproducts from Side Reactions: At elevated temperatures, side reactions can lead to the formation of various degradation products.
Q2: What is a common synthetic route for this compound?
A2: A common method is the esterification of 2-chloro-1,3-propanediol with oleic acid or a more reactive derivative like oleoyl (B10858665) chloride. The reaction is typically carried out in the presence of a catalyst and a suitable solvent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots of the reaction mixture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Q4: What are the recommended purification methods for this compound?
A4: Column chromatography using silica (B1680970) gel is a standard and effective method for purifying the final product.[1] A solvent system of hexane (B92381) and ethyl acetate (B1210297) in varying gradients is typically used to elute the desired compound and separate it from impurities.
Q5: Which analytical techniques are best for confirming the purity and identity of the final product?
A5: A combination of techniques is recommended:
-
GC-MS: To identify and quantify volatile impurities. Derivatization may be necessary to improve the volatility of the analytes.[2]
-
HPLC-MS: For the analysis of non-volatile impurities and for accurate quantification of the final product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized this compound.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase reaction time or temperature. Consider using a more efficient catalyst. Use a molar excess of the more readily available starting material. |
| Suboptimal reaction conditions. | Optimize the reaction temperature and catalyst concentration. Ensure efficient stirring. |
| Loss of product during work-up or purification. | Minimize the number of transfer steps. Optimize the column chromatography conditions to prevent product loss. |
Problem 2: Presence of Significant Amounts of Monoesters
| Possible Cause | Suggested Solution |
| Insufficient amount of oleic acid or oleoyl chloride used. | Use a slight excess of the oleic acid derivative to drive the reaction towards the formation of the diester. |
| Short reaction time. | Increase the reaction time to allow for the complete esterification of both hydroxyl groups. |
| Inefficient catalyst. | Use a more effective catalyst or increase the catalyst loading. |
Problem 3: Contamination with the Isomeric Product (3-Chloro-1,2-propanediol dioleate)
| Possible Cause | Suggested Solution |
| Isomeric impurity in the 2-chloro-1,3-propanediol starting material. | Use a high-purity grade of 2-chloro-1,3-propanediol. Analyze the starting material for isomeric purity before use. |
| Isomerization during the reaction. | Optimize reaction conditions (e.g., lower temperature) to minimize potential isomerization. |
| Ineffective purification. | Optimize the silica gel column chromatography conditions. Use a shallow solvent gradient to improve the separation of the isomers. |
Problem 4: Difficulty in Removing Unreacted Starting Materials
| Possible Cause | Suggested Solution |
| Insufficient washing during work-up. | Perform additional aqueous washes to remove water-soluble 2-chloro-1,3-propanediol. Use a dilute base wash to remove unreacted oleic acid. |
| Ineffective column chromatography. | Adjust the solvent system polarity to ensure the starting materials are either strongly retained on the column or eluted separately from the product. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on general esterification principles.
Materials:
-
2-chloro-1,3-propanediol
-
Oleoyl chloride
-
Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 2-chloro-1,3-propanediol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add oleoyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as an oil.
Purity Analysis by GC-MS
Sample Preparation:
-
Accurately weigh a small amount of the synthesized product.
-
Dissolve in a suitable solvent (e.g., hexane or ethyl acetate).
-
(Optional but recommended) Derivatize the sample with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve volatility and chromatographic performance.
GC-MS Conditions (Typical):
-
Column: DB-5ms or equivalent
-
Injector Temperature: 280 °C
-
Oven Program: Start at 150 °C, ramp to 320 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-700.
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity | Typical GC-MS Fragments (m/z) | Elution Order in Chromatography |
| Oleic Acid | 282 (M+), 264, 180 | Before the diester products |
| 2-Chloro-1,3-propanediol | 79, 43 | Very early, may not be observed without derivatization |
| Mono-oleate of 2-chloropropanediol | Varies with isomer, typically shows loss of water and fragments of oleic acid | Between starting materials and diesters |
| 3-Chloro-1,2-propanediol dioleate | Similar to the desired product, may have subtle differences in fragmentation | Very close to the desired product |
| This compound | Molecular ion peak and characteristic fragments from the loss of oleoyl groups and chlorine | Main product peak |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Analytical workflow for impurity identification.
References
Technical Support Center: Optimizing GC-MS for 2-Chloropropane-1,3-diyl dioleate Analysis
Welcome to the technical support center for the analysis of 2-Chloropropane-1,3-diyl dioleate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing this compound by GC-MS?
A1: Due to its high molecular weight and potential for thermal instability, the primary challenges include ensuring complete elution from the GC column, preventing thermal degradation in the injector, and avoiding peak tailing. Careful optimization of temperature parameters and the use of an inert flow path are critical.
Q2: Is derivatization necessary for the analysis of this compound?
A2: While direct analysis may be possible, derivatization is often recommended for large molecules containing polar functional groups to improve volatility and thermal stability.[1] Silylation is a common technique that replaces active hydrogens with a trimethylsilyl (B98337) group, which can significantly enhance chromatographic performance.[1]
Q3: I am observing significant peak tailing for my analyte. What are the likely causes?
A3: Peak tailing can be caused by several factors.[2][3][4] If all peaks in your chromatogram are tailing, it often points to a physical issue in the flow path, such as a leak or improper column installation.[2][3] If only the this compound peak is tailing, it may indicate an interaction between the analyte and active sites in the injector liner or on the column.[3][4] Contamination of the liner or the front of the column is also a common cause.[2]
Q4: My baseline is noisy and drifting. What steps can I take to resolve this?
A4: A noisy or drifting baseline is often a sign of column bleed, contamination in the carrier gas, or a contaminated detector.[5] To address this, you can try conditioning the column at a high temperature, ensuring high-purity carrier gas with appropriate traps, and cleaning the ion source and detector.[5][6]
Q5: I am not seeing any peaks after the solvent peak. What could be the problem?
A5: The absence of analyte peaks can be due to several reasons, including an incorrect injection technique, a problem with the syringe, or severe contamination in the inlet.[7] It is also possible that the compound is degrading in the hot injector or is not eluting from the column under the current temperature program.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Sites in Injector or Column | Use a deactivated liner and a low-bleed, inert GC column. Consider derivatization to block active functional groups.[3][4] | Symmetrical peak shape. |
| Improper Column Installation | Ensure the column is installed at the correct depth in the injector and detector and that the cut is clean and square.[2][3] | Improved peak symmetry. |
| Column Contamination | Trim 10-20 cm from the inlet end of the column.[2] | Removal of non-volatile residues and improved peak shape. |
| Injector Temperature Too Low/High | Optimize the injector temperature. Too low can cause slow volatilization leading to band broadening, while too high can cause degradation. | Sharper, more symmetrical peaks. |
| Column Overload | Reduce the injection volume or the sample concentration.[7] | Symmetrical peaks, especially for higher concentration samples. |
Issue 2: No Analyte Peak Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Injector Problem | Check the syringe for proper functioning. Ensure the correct injection volume is being delivered. Inspect and clean the injector port.[7] | Analyte peak appears in the chromatogram. |
| Thermal Degradation | Lower the injector temperature. Use a pulsed splitless or on-column injection technique if available. | Detection of the analyte peak, possibly with some degradation products. |
| Insufficient Elution Temperature | Increase the final oven temperature and/or the hold time to ensure the high molecular weight analyte elutes. | Elution of the analyte peak at a longer retention time. |
| System Leak | Perform a leak check of the entire system from the gas source to the detector.[2] | Stable baseline and appearance of the analyte peak. |
Issue 3: Baseline Instability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Bleed | Condition the column according to the manufacturer's instructions. Use a low-bleed column specifically designed for MS applications.[6] | A stable, flat baseline. |
| Contaminated Carrier Gas | Ensure high-purity carrier gas and check that gas purifiers/traps are not exhausted.[5] | Reduced baseline noise. |
| Dirty Ion Source | Clean the ion source components according to the instrument manual. | Increased signal-to-noise ratio and a more stable baseline. |
Experimental Protocols
Recommended GC-MS Parameters
The following table provides a starting point for optimizing GC-MS parameters for this compound. These may need to be adjusted based on your specific instrument and sample matrix.
| Parameter | Recommended Setting | Justification |
| Injector Temperature | 250 - 300 °C | Balances volatilization with minimizing thermal degradation. |
| Injection Mode | Splitless | To enhance sensitivity for trace analysis. |
| Liner | Deactivated, single taper with glass wool | Promotes complete sample vaporization and minimizes active sites. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal for most standard capillary columns. |
| Column | Low-bleed, mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | Provides good selectivity for a wide range of compounds and is stable at high temperatures. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 320°C (hold 10 min) | Allows for separation of any lighter components and ensures elution of the high molecular weight target analyte. |
| Transfer Line Temp | 280 - 300 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 - 250 °C | A standard temperature for good ionization efficiency.[8] |
| MS Acquisition Mode | Full Scan (50-800 m/z) and/or Selected Ion Monitoring (SIM) | Full scan for initial identification, SIM for enhanced sensitivity and quantification. |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing in GC-MS analysis.
This guide provides a foundational framework for the GC-MS analysis of this compound. For more specific issues, consulting your instrument manufacturer's documentation or a qualified service engineer is recommended.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. agilent.com [agilent.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. agilent.com [agilent.com]
Technical Support Center: 2-Chloropropane-1,3-diyl dioleate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for the synthesis of 2-Chloropropane-1,3-diyl dioleate, focusing on addressing the common issue of low recovery.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly low yield of this compound. What are the most probable causes?
A low yield in the synthesis of this compound, which is typically a Fischer esterification reaction between 2-Chloropropane-1,3-diol and oleic acid, can be attributed to several factors throughout the experimental workflow. These include:
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Incomplete Reaction: The esterification reaction is reversible, and unfavorable equilibrium can limit product formation.[1][2][3][4] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[1][5]
-
Sub-optimal Reaction Conditions: Reaction temperature and time are critical.[1] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to degradation of reactants or the desired product.
-
Side Reactions: The presence of the chloro- group and the double bond in the oleic acid chain can lead to unwanted side reactions, consuming starting materials and reducing the yield.
-
Issues with Starting Materials: The purity of 2-Chloropropane-1,3-diol and oleic acid is crucial. Impurities can interfere with the reaction. Oleic acid is also susceptible to oxidation.
-
Product Loss During Workup and Purification: The dioleate product is a large, non-polar molecule. Significant loss can occur during aqueous washes (if emulsions form) or during purification steps like column chromatography if not optimized.
Q2: How can I improve the conversion rate of my esterification reaction?
To drive the equilibrium towards the formation of this compound, consider the following strategies based on Le Chatelier's Principle:
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Use of Excess Reagent: Employing a significant excess of one of the reactants, typically the less expensive one, can shift the equilibrium to favor the product.[1] In this synthesis, using an excess of oleic acid might be considered.
-
Effective Water Removal: This is one of the most effective methods to drive the reaction to completion.[1]
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or hexane) is a highly effective method for continuous water removal.[1]
-
Use of a Drying Agent: Adding a desiccant like molecular sieves directly to the reaction mixture can absorb the water as it is formed.[1]
-
Table 1: Impact of Reactant Ratio on Ester Yield (General Example)
| Molar Ratio (Alcohol:Acid) | Ester Yield at Equilibrium |
| 1:1 | ~65% |
| 10:1 | ~97% |
| 100:1 | ~99% |
| Data generalized from studies on Fischer esterification.[1][4] |
Q3: What are the best practices for the purification of this compound to minimize product loss?
The purification of a large, lipophilic molecule like this compound requires careful consideration to avoid significant losses.
-
Extraction and Washing: After quenching the reaction, perform extractions with a suitable non-polar solvent. To neutralize any remaining acid catalyst and unreacted oleic acid, wash the organic layer with a weak base solution (e.g., sodium bicarbonate), followed by brine. Be cautious to avoid vigorous shaking that can lead to stable emulsions.
-
Drying: Thoroughly dry the organic phase over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before solvent evaporation.
-
Purification Technique:
-
Column Chromatography: This is a standard method for purifying esters. Use a silica (B1680970) gel stationary phase and a non-polar mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane). Monitor the fractions carefully using Thin-Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.
-
Crystallization: Low-temperature crystallization from a suitable solvent can be an effective purification method for oleic acid derivatives.[6][7][8] This may be applicable to the final product as well.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low recovery of this compound.
Experimental Protocols
Representative Synthesis Protocol for this compound
This protocol is a representative example of a Fischer esterification and should be optimized for your specific laboratory conditions and scale.
-
Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-Chloropropane-1,3-diol (1.0 eq) and oleic acid (2.2 eq) in toluene (sufficient to suspend reactants).
-
Add an acid catalyst, such as p-toluenesulfonic acid (0.1 eq) or concentrated sulfuric acid (catalytic amount).
-
-
Reaction:
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected, or until reaction completion is confirmed by TLC analysis (typically several hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil via silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.
-
Monitoring the Reaction with Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A starting point could be a 9:1 mixture of hexane:ethyl acetate. Adjust the polarity as needed to achieve good separation between the starting materials and the product.
-
Visualization: Use an appropriate stain, such as potassium permanganate, to visualize the spots, as the reactants and product are likely not UV-active. The product, being less polar than the starting diol and carboxylic acid, will have a higher Rf value.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Purification of oleic acid from palm oil by means of solubilities difference / Nur Fathiah Zahri - UiTM Institutional Repository [ir.uitm.edu.my]
- 8. researchgate.net [researchgate.net]
Preventing degradation of 2-Chloropropane-1,3-diyl dioleate during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Chloropropane-1,3-diyl dioleate during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during analysis?
A1: The primary degradation pathways for this compound are hydrolysis, thermal degradation, and oxidation. The ester linkages are susceptible to hydrolysis, the chloro group can be eliminated at high temperatures (dehydrochlorination), and the double bonds in the oleate (B1233923) chains are prone to oxidation.[1][2][3]
Q2: How should I store this compound to ensure its stability?
A2: As an unsaturated lipid, this compound is best stored as a solution in a suitable organic solvent, such as chloroform (B151607) or hexane (B92381).[4][5][6] To minimize degradation, it should be stored in a glass container with a Teflon-lined cap at -20°C or lower, under an inert atmosphere like argon or nitrogen, and protected from light.[4][5][7] Aliquoting the sample can prevent repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.[6]
Q3: What are the recommended analytical techniques for this compound?
A3: The recommended analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10] GC-MS may require derivatization to increase the volatility and thermal stability of the analyte.[8][11] LC-MS/MS is often preferred as it can analyze the compound directly without derivatization, reducing the risk of degradation during sample preparation.[9][10]
Q4: How can I minimize thermal degradation during GC-MS analysis?
A4: To minimize thermal degradation during GC-MS analysis, it is crucial to optimize the injector temperature and use a cool on-column injection technique if possible. A lower injector temperature and a shorter residence time in the injector can significantly reduce the degradation of thermally labile compounds. Additionally, using a deactivated liner and ensuring a clean GC system can prevent catalytic degradation.[12]
Q5: What are the best practices for sample preparation to avoid hydrolysis?
A5: To prevent hydrolysis, it is essential to use dry solvents and glassware. Samples should be protected from atmospheric moisture during extraction and handling. If the sample matrix is aqueous, a liquid-liquid extraction or solid-phase extraction (SPE) should be performed to transfer the analyte into an organic solvent.[13] Any residual water in the organic extract should be removed using a drying agent like anhydrous sodium sulfate (B86663) before concentration and analysis.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no analyte peak detected | Complete degradation of the analyte. | Review storage conditions and sample preparation procedures. Ensure the use of fresh, properly stored standards and samples. Verify the integrity of the analytical column. |
| Inefficient extraction from the sample matrix. | Optimize the extraction method, including solvent choice and extraction time. Consider using a different extraction technique like solid-phase extraction (SPE). | |
| Multiple unexpected peaks in the chromatogram | Analyte degradation into multiple products. | Lower the injector temperature for GC-MS analysis. For LC-MS, check for in-source degradation and optimize the source parameters. Ensure the mobile phase is not promoting degradation. |
| Sample contamination. | Use high-purity solvents and clean glassware. Run a blank to identify potential sources of contamination. | |
| Poor peak shape (e.g., tailing, fronting) | Active sites in the GC inlet or column. | Use a deactivated liner and column. Condition the column according to the manufacturer's instructions. |
| Co-eluting matrix components. | Improve sample cleanup using techniques like SPE. Optimize the chromatographic method to enhance separation. | |
| Inconsistent results between injections | Instability of the analyte in the prepared sample. | Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures in sealed vials under an inert atmosphere. |
| Syringe or injector issues. | Rinse the syringe thoroughly between injections. Check for leaks in the injection port. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to extract and clean up this compound from a complex matrix.
-
Sample Pre-treatment: Homogenize the sample. If the sample is solid, it may need to be dispersed in a suitable solvent.
-
SPE Cartridge Conditioning: Condition a silica (B1680970) gel SPE cartridge by passing hexane through it.
-
Sample Loading: Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent like hexane to remove non-polar interferences.
-
Elution: Elute the this compound using a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate.[8][14] The optimal ratio should be determined empirically.
-
Drying and Concentration: Dry the eluate over anhydrous sodium sulfate to remove any residual water.[13] Concentrate the sample to the desired volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS or LC-MS/MS analysis.
Protocol 2: Analysis by LC-MS/MS
This protocol provides a general procedure for the direct analysis of this compound.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable for lipid analysis.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintain at a controlled temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for lipids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, which provides high selectivity and sensitivity.[15]
-
MRM Transitions: Determine the precursor ion (e.g., [M+NH4]+ or [M+Na]+) and the most abundant and specific product ions for this compound.
-
-
Data Analysis: Quantify the analyte using a calibration curve prepared with authentic standards. The use of a deuterated internal standard is recommended for accurate quantification.[10]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 2. mdpi.com [mdpi.com]
- 3. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Simultaneous Determination of Chloropropanol Fatty Acid Esters in Refined Corn Oil Using GC-MS [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the microg kg-1 level: application to a wide range of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: HPLC Separation of 2-Chloropropane-1,3-diyl dioleate
This guide provides technical support for researchers, scientists, and drug development professionals on selecting the appropriate High-Performance Liquid Chromatography (HPLC) column for the separation of 2-Chloropropane-1,3-diyl dioleate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for separating this compound?
Due to the non-polar, lipid-like nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable method. This technique separates compounds based on their hydrophobicity.[1][2][3] The stationary phase should be non-polar, and the mobile phase should be polar.
Q2: Which type of HPLC column is best suited for this analysis?
A C18 (Octadecyl) column is the most common and recommended starting point for the separation of hydrophobic compounds like this compound.[4][5] C8 (Octyl) columns can also be used and may offer faster separation times due to their shorter hydrocarbon chains.[4] For potentially complex separations involving related structures, a Phenyl-Hexyl column could provide alternative selectivity.[6]
Q3: What are the key column parameters to consider?
The selection of an appropriate HPLC column involves considering several parameters that influence the efficiency and resolution of the separation.[7] Key parameters include the stationary phase, particle size, pore size, and column dimensions.
Column Selection Guide for this compound
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (L1 packing) | Provides strong hydrophobic interactions necessary for retaining and separating non-polar analytes.[4][5] |
| Particle Size | 3 to 5 µm | Offers a good balance between resolution and backpressure for standard HPLC systems.[4] Sub-2 µm particles can be used for higher resolution on UHPLC systems.[8] |
| Pore Size | 100-120 Å | Suitable for small to medium-sized molecules like this compound.[4][7] |
| Column Dimensions | 150 mm x 4.6 mm | A standard dimension that provides good resolution for method development.[9] Shorter columns (50-100 mm) can be used for faster analysis.[9] |
| End-Capping | Yes | Reduces peak tailing for any potentially interacting compounds by minimizing the interaction with residual silanol (B1196071) groups on the silica (B1680970) support.[4] |
Troubleshooting Guide
This section addresses common issues you might encounter during the HPLC separation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase.[10] - Column overload.[10] - Inappropriate mobile phase. | - Use a high-purity, end-capped column.[10] - Reduce sample concentration or injection volume.[10] - Ensure the sample is fully dissolved in the mobile phase. |
| Poor Resolution | - Suboptimal mobile phase composition.[10] - Isocratic elution is insufficient. | - Adjust the organic solvent-to-water ratio. - Introduce a gradient elution to improve separation.[10] |
| Short Retention Time | - The mobile phase is too strong (too much organic solvent). | - Decrease the percentage of the organic solvent in the mobile phase to increase retention.[10] |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation. - Column temperature variations. - Pump issues. | - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature.[11] - Check the pump for leaks and ensure consistent flow rate.[12] |
| High Backpressure | - Blocked column frit.[1][12] - Column contamination.[1] - Precipitated sample or buffer in the system. | - Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column.[13] - Flush the column with a strong solvent.[10] If the problem persists, replace the frit or the column.[12] |
Experimental Protocols
Initial Method Development Protocol
This protocol provides a starting point for developing an HPLC method for the separation of this compound.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a stronger solvent like isopropanol, and filter through a 0.45 µm syringe filter.
-
Detection: UV at 205 nm (as esters have some absorbance at low UV) or an Evaporative Light Scattering Detector (ELSD) for better sensitivity with non-chromophoric lipids.[14]
Visualization
Logical Workflow for HPLC Column Selection
Caption: A flowchart illustrating the decision-making process for selecting an appropriate HPLC column.
References
- 1. uhplcs.com [uhplcs.com]
- 2. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 3. labtech.tn [labtech.tn]
- 4. Selection Guide for HPLC Columns - Hawach [hawachhplccolumn.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. support.waters.com [support.waters.com]
- 7. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 8. HPLC Column Selection Guide [uhplcslab.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. ijsdr.org [ijsdr.org]
- 13. lcms.cz [lcms.cz]
- 14. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Trace Analysis of 2-Chloropropane-1,3-diyl dioleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the trace analysis of 2-Chloropropane-1,3-diyl dioleate and related MCPD esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the trace analysis of this compound?
A1: The two primary analytical approaches for determining this compound and other MCPD esters are direct and indirect methods.[1]
-
Direct Methods: These methods analyze the intact ester using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS.[2][3] This approach provides information on the individual ester species.[4]
-
Indirect Methods: These are more common and typically involve Gas Chromatography-Mass Spectrometry (GC-MS).[4] The process involves the cleavage of the ester bond (transesterification) to release the 2-MCPD backbone, which is then derivatized to make it volatile for GC analysis.[1][5]
Q2: What are the most common derivatization agents used in the indirect GC-MS analysis of 2-MCPD esters?
A2: Phenylboronic acid (PBA) is a widely used derivatization agent for 2-MCPD and 3-MCPD analysis.[6][7][8] Another common agent is heptafluorobutyrylimidazole (HFBI).[5] The choice of derivatization reagent is critical for achieving good chromatographic peak shape and sensitivity.[5]
Q3: What are typical matrices in which this compound is analyzed?
A3: 2-MCPD esters like this compound are primarily found and analyzed in refined edible oils and fats, such as palm oil, soybean oil, and olive oil.[2][9][10] They can also be found in fat-containing food products like infant formula, margarines, and various snack foods.[2][3][11]
Q4: Why is an internal standard important in the analysis of 2-MCPD esters?
A4: The use of an isotopically labeled internal standard, such as 2- or 3-MCPD-d5, is crucial for accurate quantification.[4][5] These standards are added at the beginning of the sample preparation process and experience similar variations in extraction, derivatization, and analysis as the target analyte. This helps to compensate for any analyte loss during the procedure and for matrix effects, leading to more precise and accurate results.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Sensitivity in GC-MS Analysis
Symptoms:
-
Tailing or fronting peaks for the derivatized 2-MCPD.
-
Low signal-to-noise ratio, making detection and quantification difficult.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Derivatization | Ensure the derivatization reagent (e.g., PBA) is fresh and not degraded. Optimize reaction conditions such as temperature and time. The presence of water can interfere with some derivatization reactions (e.g., with HFBI), so ensure samples and solvents are dry.[5] |
| Active Sites in GC System | Active sites in the GC inlet liner, column, or ion source can cause peak tailing. Deactivate the liner with a suitable agent or use a pre-deactivated liner. Condition the column according to the manufacturer's instructions. |
| Inlet Discrimination | Optimize the injection technique. While splitless injection is common for trace analysis, a split injection can sometimes improve peak shapes.[12] |
| Improper GC Oven Temperature Program | An unoptimized temperature ramp can lead to poor peak separation and shape. Optimize the oven temperature program to ensure proper separation of the analyte from other matrix components.[7] |
Issue 2: Chromatographic Interferences and Co-elution
Symptoms:
-
Presence of interfering peaks that overlap with the analyte peak.
-
Inability to resolve 2-MCPD and 3-MCPD derivative peaks.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Matrix Effects | Complex matrices like edible oils contain high levels of triacylglycerols (TAGs) and diacylglycerols (DAGs) that can cause interference.[7] Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove these interfering compounds.[7][9] A multi-step SPE may be necessary for very complex samples.[9] |
| Co-elution of Isomers | The derivatives of 2-MCPD and 3-MCPD can be challenging to separate chromatographically.[7] Optimize the GC column and temperature program. A longer column or a column with a different stationary phase may be required to achieve baseline separation.[7] |
| Contamination from Labware or Reagents | Glassware, solvents, or reagents can introduce contaminants that interfere with the analysis. Use high-purity solvents and reagents.[5] Thoroughly clean all glassware and consider using disposable items where possible. Run a blank sample to identify any background contamination. |
Issue 3: Inaccurate or Non-Reproducible Quantitative Results
Symptoms:
-
High variability in results between replicate injections or samples.
-
Recovery of spiked standards is outside the acceptable range (typically 70-120%).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Transesterification | The conversion of the 2-MCPD ester to free 2-MCPD may be incomplete. Optimize the transesterification conditions (catalyst concentration, reaction time, and temperature). The official methods provide detailed protocols for this step.[13] |
| Analyte Loss During Sample Preparation | Analyte can be lost during extraction or solvent evaporation steps. Handle samples carefully and avoid excessive heating during solvent evaporation. The use of an appropriate internal standard added at the beginning of the workflow is critical to correct for these losses. |
| Formation of Interfering Compounds | During indirect analysis, glycidyl (B131873) esters present in the sample can be converted to 3-MCPD, leading to an overestimation of the native 3-MCPD esters.[8] Specific sample preparation steps, such as using different acidic solutions (one with and one without a bromide salt), can be employed to differentiate between the native MCPD esters and those formed from glycidyl esters.[6] |
| Calibration Issues | An improperly prepared calibration curve can lead to inaccurate quantification. Prepare fresh calibration standards and ensure the calibration range brackets the expected concentration of the analyte in the samples. |
Experimental Protocols & Visualizations
Indirect Analysis Workflow for 2-MCPD Esters by GC-MS
This workflow outlines the key steps for the indirect analysis of 2-MCPD esters.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. agilent.com [agilent.com]
- 6. fssai.gov.in [fssai.gov.in]
- 7. benchchem.com [benchchem.com]
- 8. bfr.bund.de [bfr.bund.de]
- 9. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils. | Semantic Scholar [semanticscholar.org]
- 10. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]
- 13. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Low-Level Detection of 2-Chloropropane-1,3-diyl dioleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate and sensitive detection of 2-Chloropropane-1,3-diyl dioleate at low levels. The information is tailored for researchers, scientists, and drug development professionals working with complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the low-level detection of this compound?
A1: The most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Indirect GC-MS methods, which involve the cleavage of the ester bonds to release 2-chloropropane-1,3-diol (2-MCPD) followed by derivatization, are frequently employed.[2][3] Direct analysis of the intact diester is also possible, particularly with LC-MS/MS.
Q2: Why is derivatization often necessary for the analysis of 2-MCPD esters by GC-MS?
A2: The free 2-MCPD molecule, after cleavage from its ester form, is highly polar and has a high boiling point, which can lead to poor peak shape and low sensitivity in GC analysis. Derivatization with agents like phenylboronic acid (PBA) or heptafluorobutyrylimidazole (HFBI) increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance and detection sensitivity.[3]
Q3: What are the main challenges in analyzing this compound in complex matrices like edible oils or infant formula?
A3: Key challenges include:
-
Low concentrations: The analyte is often present at trace levels, requiring highly sensitive instrumentation and optimized methods.
-
Matrix effects: The complex sample matrix can interfere with the analysis, leading to ion suppression or enhancement in MS detection, and potentially co-eluting peaks.[4]
-
Isomer co-elution: Chromatographic separation of 2-MCPD esters from their 3-MCPD ester isomers can be challenging.[4]
-
Analyte degradation: The analyte can be sensitive to high temperatures and extreme pH during sample preparation, potentially leading to inaccurate quantification.[4]
Q4: What are suitable internal standards for the quantification of this compound?
A4: The use of isotopically labeled internal standards is highly recommended for accurate quantification. For indirect methods, deuterated 2-MCPD (2-MCPD-d5) is a suitable choice. For direct analysis of the diester, a deuterated version of the entire molecule, such as 1,3-Distearoyl-2-chloro-propanediol-d5, is ideal.[2]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound.
Issue 1: Low or Inconsistent Analyte Recovery
-
Symptoms: You are experiencing lower than expected or variable recovery rates for your analyte.
-
Possible Causes & Solutions:
-
Inefficient Extraction: The solvent system used for extraction may not be optimal for the matrix. For fatty matrices, a pressurized liquid extraction (PLE) with a solvent mixture like petroleum ether/iso-hexane/acetone can be effective.[2] For low-fat matrices, liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) may be employed.[1] Ensure thorough homogenization and sufficient extraction time.
-
Analyte Degradation: High temperatures during solvent evaporation or extreme pH during hydrolysis (in indirect methods) can degrade the analyte.[4] Use a gentle stream of nitrogen for solvent evaporation at a controlled temperature (e.g., not exceeding 55 °C).[1] Carefully control the time and temperature of any hydrolysis steps.
-
Inefficient Derivatization (Indirect Methods): The derivatization reaction may be incomplete. Ensure the derivatizing agent (e.g., PBA, HFBI) is fresh and of high quality. Optimize the reaction time and temperature as specified in the chosen method. The presence of water can interfere with some derivatization reactions; ensure samples are dry before adding the reagent.[3]
-
Issue 2: Poor Peak Shape or Broad Peaks in GC-MS Analysis
-
Symptoms: The chromatographic peaks for the derivatized 2-MCPD are broad, tailing, or splitting.
-
Possible Causes & Solutions:
-
Active Sites in the GC System: The GC inlet liner, column, or other components may have active sites that interact with the analyte. Use a deactivated liner and a high-quality, low-bleed GC column. Regular maintenance and conditioning of the column are crucial.
-
Suboptimal GC Conditions: The oven temperature program may not be optimized. A slower ramp rate can sometimes improve peak shape. Ensure the carrier gas flow rate is appropriate for the column dimensions.
-
Incomplete Derivatization: As mentioned previously, incomplete derivatization can lead to the presence of the more polar, underivatized 2-MCPD, resulting in poor chromatography.
-
Issue 3: High Background Noise or Interfering Peaks
-
Symptoms: You observe a high baseline or interfering peaks in your chromatogram that co-elute with or are close to your target analyte, making accurate quantification difficult.
-
Possible Causes & Solutions:
-
Matrix Interferences: Complex matrices can introduce a multitude of interfering compounds. Implement a sample cleanup step. Solid-phase extraction (SPE) with a silica-based sorbent is commonly used to remove interfering matrix components.[1][4]
-
Contamination: Glassware, solvents, or reagents may be contaminated. Use high-purity solvents and thoroughly clean all glassware. Running a solvent blank can help identify sources of contamination.
-
Co-elution of Isomers: The 2-MCPD and 3-MCPD isomers can be difficult to separate chromatographically.[4] Optimize your GC or LC conditions. For GC-MS, adjust the temperature program. For LC-MS, experiment with different mobile phase compositions and gradients.[4]
-
Quantitative Data Summary
The following tables summarize typical method performance parameters for the analysis of 2-MCPD esters.
Table 1: Method Detection and Quantification Limits
| Analytical Method | Analyte Form | Derivatization Agent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| GC-MS | Indirect (as 2-MCPD) | PBA | Infant Formula (liquid) | - | 1-2 µg/kg | [5] |
| GC-MS | Indirect (as 2-MCPD) | PBA | Infant Formula (powder) | - | 5-10 µg/kg | [5] |
| GC-MS | Indirect (as 2-MCPD) | - | Glycerol | 0.02 mg/kg | - | [6] |
Table 2: Recovery and Precision Data
| Analytical Method | Analyte Form | Matrix | Spiking Level | Recovery (%) | Repeatability (RSDr %) | Citation |
| GC-MS | Indirect (as 2-MCPD) | Infant Formula | 1.3 - 331 µg/kg | 93 - 107 | 1 - 12 | [5] |
| GC-MS | Indirect (as 2-MCPD) | Glycerol | 0.25, 0.51, 1.01 mg/kg | 100 - 108 | 3.3 - 8.3 | [6] |
Experimental Protocols
Protocol 1: Indirect Analysis of this compound by GC-MS
This protocol is based on the principle of acid-catalyzed transesterification to release free 2-MCPD, followed by derivatization with phenylboronic acid (PBA).
1. Sample Preparation and Extraction (for high-fat matrix): a. Weigh approximately 100 mg of the homogenized oil sample into a centrifuge tube. b. Add an appropriate amount of deuterated internal standard (e.g., 2-MCPD-ester-d5). c. Perform pressurized liquid extraction (PLE) with a solvent mixture of petroleum ether/iso-hexane/acetone (2/2/1 v/v) at 125 °C for two cycles.[2] d. Alternatively, perform solvent extraction with a mixture of ethyl acetate and hexane. e. Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 55 °C.[1]
2. Acid Transesterification: a. To the dried extract, add a solution of sulfuric acid in methanol (B129727) (e.g., 1.8% v/v).[7] b. Incubate at a controlled temperature (e.g., 50 °C) for a defined period to cleave the ester bonds. c. Stop the reaction by adding a saturated solution of sodium hydrogen carbonate.[7]
3. Extraction of Free 2-MCPD: a. Add n-heptane and vortex to remove fatty acid methyl esters (FAMEs). Centrifuge and discard the upper heptane (B126788) layer. Repeat this washing step. b. The lower aqueous phase contains the free 2-MCPD.
4. Derivatization: a. To the aqueous phase, add a saturated solution of phenylboronic acid (PBA) in acetone/water.[7] b. Incubate in an ultrasonic bath at room temperature to facilitate the derivatization reaction.
5. Final Extraction and GC-MS Analysis: a. Extract the PBA derivative of 2-MCPD with n-heptane. b. Transfer the heptane layer to a GC vial. c. Inject an aliquot into the GC-MS system. d. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the 2-MCPD and 3-MCPD derivatives. e. Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity.
Visualizations
Caption: Workflow for the indirect GC-MS analysis of this compound.
Caption: Troubleshooting workflow for low analyte recovery.
References
- 1. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Monochloropropanediol (2-MCPD), 3-Monochloropropanediol (3-MCPD), and Glycidol in Infant and Adult/Pediatric Nutritional Formula: Single-Laboratory Validation, First Action 2018.12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. fssai.gov.in [fssai.gov.in]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Chloropropane-1,3-diyl dioleate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The quantification of 2-Chloropropane-1,3-diyl dioleate, a diester of oleic acid and a chloropropanediol, is critical in various research and development settings, particularly in assessing product purity and safety. Due to the limited availability of specific validated methods for this exact analyte, this guide provides a comparative overview of established analytical techniques for structurally analogous compounds, namely 2- and 3-monochloropropanediol (MCPD) fatty acid esters. The methodologies and validation data presented here serve as a robust starting point for developing and validating a suitable analytical method for this compound.
The two primary analytical strategies for related compounds are indirect analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methodologies
Indirect methods are well-established and often used in routine analysis. They involve the cleavage of the ester bonds to release the chloropropanediol backbone, which is then derivatized for GC-MS analysis. Direct methods, on the other hand, analyze the intact ester, providing more specific information about the individual diester and monoester forms.
| Feature | Indirect Analysis (GC-MS) | Direct Analysis (LC-MS/MS) |
| Principle | Hydrolysis/transesterification of the ester to free chloropropanediol, followed by derivatization and GC-MS detection. | Analysis of the intact ester molecule without cleavage. |
| Information Provided | Total amount of the chloropropanediol backbone (e.g., 2-MCPD). Does not distinguish between different fatty acid esters. | Quantification of individual ester congeners (e.g., this compound). |
| Sample Preparation | Multi-step: ester cleavage, extraction, and derivatization. Can be time-consuming. | Simpler extraction, often involving solid-phase extraction (SPE) to remove matrix interferences. |
| Throughput | Lower, due to extensive sample preparation. | Higher, with more streamlined sample preparation. |
| Selectivity | High, due to the selectivity of MS detection of the derivatized analyte. | Very high, with the ability to resolve and quantify different ester forms. |
| Sensitivity | Generally high, with low limits of detection. | Also highly sensitive, with modern instruments achieving very low detection limits. |
| Method Development | Well-established protocols available for similar compounds. | Requires sourcing of specific analytical standards for the intact esters, which may be commercially unavailable. |
Quantitative Performance Data of Analogous Methods
The following tables summarize typical validation parameters for the analysis of 2- and 3-MCPD esters using both indirect GC-MS and direct LC-MS/MS methods. These values provide a benchmark for the expected performance of a validated method for this compound.
Table 1: Performance Data for Indirect GC-MS Analysis of MCPD Esters
| Parameter | Reported Range | Citation |
| Linearity (R²) | > 0.999 | [1][2] |
| Limit of Detection (LOD) | 0.01 - 0.11 mg/kg | [3][4] |
| Limit of Quantitation (LOQ) | 0.03 - 0.2 mg/kg | [3][5] |
| Accuracy (Recovery) | 70.7% - 113.3% | [1] |
| Precision (RSD) | 4.18% - 16.2% | [3][5] |
Table 2: Performance Data for Direct LC-MS/MS Analysis of MCPD Esters
| Parameter | Reported Range | Citation |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.033 - 18.610 µg/kg | [7] |
| Limit of Quantitation (LOQ) | ≤ 30 ng/g (diesters), ≤ 90 ng/g (monoesters) | [8][9] |
| Accuracy (Recovery) | 72% - 108% | [8][9] |
| Precision (RSD) | 3% - 17% | [8][9] |
Experimental Protocols
The following are detailed methodologies for representative indirect and direct analytical approaches for chloropropanol (B1252657) fatty acid esters. These protocols can be adapted for the analysis of this compound.
Protocol 1: Indirect Analysis via GC-MS
This method is based on the principle of acidic transesterification to cleave the fatty acid esters, followed by derivatization of the resulting 2-chloropropane-1,3-diol and analysis by GC-MS.
1. Sample Preparation (Acidic Transesterification)
-
Weigh approximately 100 mg of the sample into a screw-capped glass tube.
-
Add an appropriate internal standard (e.g., 2-MCPD-d5).
-
Add 2 mL of a solution of sulfuric acid in methanol (B129727) (e.g., 3.6% v/v).
-
Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 16 hours) to achieve complete transesterification.
-
Stop the reaction by adding a neutralizing agent (e.g., sodium bicarbonate solution).
-
Add an organic solvent (e.g., hexane) to extract the fatty acid methyl esters, and discard the organic phase.
-
Extract the aqueous phase containing the free chloropropanediol multiple times with a suitable solvent like ethyl acetate.
2. Derivatization
-
Combine the extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., toluene).
-
Add a derivatizing agent, such as phenylboronic acid (PBA), and heat to form the volatile cyclic ester derivative.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: VF-1ms (30 m x 0.25 mm, 0.25 µm) or similar.[5]
-
Injector: Splitless mode at 180°C.[5]
-
Oven Program: Start at 60°C (hold 1 min), ramp to 190°C at 6°C/min, then to 280°C at 20°C/min (hold 30 min).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]
-
Mass Spectrometer: Agilent 5975C or equivalent, operating in Selected Ion Monitoring (SIM) mode.[5]
-
Monitored Ions: Specific ions for the derivatized 2-chloropropane-1,3-diol and its internal standard would need to be determined.
Protocol 2: Direct Analysis via LC-MS/MS
This method allows for the direct quantification of the intact this compound.
1. Sample Preparation (Solid-Phase Extraction)
-
Dissolve a known amount of the sample in a non-polar solvent (e.g., hexane).
-
Use a solid-phase extraction (SPE) cartridge (e.g., silica-based) to separate the less polar diester from more polar matrix components.
-
Condition the SPE cartridge with the appropriate solvents.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove interferences.
-
Elute the target analyte with a solvent of intermediate polarity (e.g., a mixture of hexane (B92381) and diethyl ether).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol).
2. LC-MS/MS Analysis
-
Liquid Chromatograph: UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18) for the separation of lipids.
-
Mobile Phase: A gradient of two or more solvents, such as a mixture of methanol/water with ammonium (B1175870) formate (B1220265) and formic acid (Phase A) and isopropanol/water with the same additives (Phase B).[7]
-
Flow Rate: A typical flow rate would be around 0.2 mL/min.[7]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizations
Experimental Workflow for Indirect GC-MS Analysis
References
- 1. Simultaneous determination of total fatty acid esters of chloropropanols in edible oils by gas chromatography-mass spectrometry with solid-supported liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Chloropropanol Fatty Acid Esters in Refined Corn Oil Using GC-MS [gavinpublishers.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unina.it [iris.unina.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: An Inter-laboratory Comparison for 2-Chloropropane-1,3-diyl Dioleate Analysis
A guide for researchers, scientists, and drug development professionals on the analytical methodologies and comparative performance for the determination of chloropropanol (B1252657) esters.
Introduction
The accurate quantification of chloropropanol esters, such as 2-Chloropropane-1,3-diyl dioleate, is of significant interest in various fields, including food safety and pharmaceutical development, due to their potential health implications. Ensuring the reliability and comparability of analytical data across different laboratories is paramount. This guide provides a comprehensive overview of the analytical methods employed for the determination of these compounds and presents a summary of inter-laboratory performance based on proficiency testing of the analogous 3-MCPD esters.
Data Presentation: Inter-laboratory Study on 3-MCPD Esters in Edible Oil
Proficiency tests (PTs) are a crucial tool for assessing the competence of analytical laboratories. In a study organized by the Joint Research Centre (JRC) of the European Commission, laboratories determined the content of 3-MCPD esters in edible oils. The performance of the laboratories was evaluated using z-scores, which indicate how far a laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
| Sample Matrix | Assigned Value (mg/kg) | Number of Participants | Satisfactory Performance (|z| ≤ 2) | | :--- | :--- | :--- | :--- | | Contaminated Palm Oil | 1.55 | 34 | 56% | | Spiked Extra Virgin Olive Oil | 2.44 | 34 | 85% |
Data summarized from the JRC Proficiency Test on the Determination of 3-MCPD Esters in Edible Oil.[1][2][3][4][5]
The results highlight variability in laboratory performance, particularly for the naturally contaminated sample. The higher success rate for the spiked sample suggests that matrix effects and the complexity of the analyte in its native form can pose significant analytical challenges.
Experimental Protocols
The analysis of chloropropanol esters typically involves an indirect approach where the esters are converted to free chloropropanols, which are then derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS). Several official methods are available, with the AOCS (American Oil Chemists' Society) methods being widely adopted.
AOCS Official Method Cd 29c-13 (Differential Method)
This method is one of the faster indirect methods and is commonly used for routine analysis.
Principle: The method involves two parallel determinations. In the first part (A), the sample is treated with an alkaline solution to release 3-MCPD from its esters and simultaneously convert glycidyl (B131873) esters (a common co-contaminant) into 3-MCPD. In the second part (B), a chloride-free alkaline solution is used to release only the genuine 3-MCPD. The glycidyl ester content is then calculated from the difference between the results of part A and part B.
Procedure:
-
Sample Preparation: A known amount of the oil sample is dissolved in a suitable solvent.
-
Transesterification:
-
Part A: The sample is treated with a methanolic solution of sodium hydroxide. The reaction is stopped with an acidified sodium chloride solution.
-
Part B: The sample is treated with a methanolic solution of sodium hydroxide. The reaction is stopped with an acidified chloride-free salt solution.
-
-
Extraction: The released 3-MCPD is extracted from the fatty acid methyl esters.
-
Derivatization: The extracted 3-MCPD is derivatized with phenylboronic acid (PBA) to improve its volatility and chromatographic behavior.
-
GC-MS Analysis: The derivatized 3-MCPD is quantified by GC-MS, typically in selected ion monitoring (SIM) mode.
AOCS Official Method Cd 29b-13 ("3-in-1" Method)
This method allows for the simultaneous determination of 2-MCPD, 3-MCPD, and glycidyl esters.
Principle: This method is based on a slow alkaline release of MCPD and glycidol (B123203) from their esters. Glycidol is then converted to 3-monobromo-1,2-propanediol (3-MBPD) for quantification.
Procedure:
-
Sample Preparation and Internal Standard Spiking: The sample is prepared, and isotopically labeled internal standards for 2-MCPD, 3-MCPD, and glycidol are added.
-
Alkaline Release: A slow alkaline-catalyzed alcoholysis is performed to release the analytes.
-
Conversion of Glycidol: Glycidol is converted to 3-MBPD.
-
Extraction and Derivatization: The analytes are extracted and derivatized with PBA.
-
GC-MS Analysis: The derivatized compounds are analyzed by GC-MS.
Mandatory Visualization
The following diagrams illustrate the general analytical workflow and the logical relationship in the differential analytical method.
References
- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. [PDF] Proficiency Test on the Determination of 3-MCPD Esters in Edible Oil - Final Report | Semantic Scholar [semanticscholar.org]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
Navigating the Complex Landscape of MCPD Ester Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 2- and 3-monochloropropane-1,2-diol (MCPD) esters in food products and pharmaceutical formulations is of paramount importance due to their potential health risks. This guide provides a detailed comparison of the analytical behavior of 2-Chloropropane-1,3-diyl dioleate, a specific diester of 2-MCPD, and the broader class of 3-MCPD esters, offering insights into the methodologies employed for their analysis.
The formation of 2- and 3-MCPD esters is a significant concern in thermally processed foods, particularly those containing fats and oils.[1][2][3] These compounds are typically formed during refining processes of edible oils at high temperatures.[1][4][5] Due to their classification as possible human carcinogens, regulatory bodies have set maximum limits for their presence in various food products.[4][6] This has driven the development of robust and sensitive analytical methods for their detection and quantification.
The analytical approaches for MCPD esters can be broadly categorized into two main strategies: indirect and direct methods.[4][7][8] Indirect methods involve the cleavage of the fatty acid esters to release the free MCPD (2-MCPD or 3-MCPD), which is then derivatized and analyzed, most commonly by gas chromatography-mass spectrometry (GC-MS).[7][9][10][11] Direct methods, on the other hand, analyze the intact esters, typically using liquid chromatography-mass spectrometry (LC-MS).[7][12][13][14]
Comparative Analysis of Analytical Methodologies
The choice between indirect and direct analysis depends on the specific research question and the available instrumentation. Indirect methods are more established and widely used, offering the advantage of quantifying the total 2-MCPD and 3-MCPD content without the need for a multitude of individual ester standards.[8] However, they do not provide information on the specific fatty acid profiles of the esters. Direct methods overcome this limitation by allowing for the identification and quantification of individual MCPD esters, but they require the availability of corresponding analytical standards, which can be a significant challenge.[12][15]
Below is a summary of the performance of various analytical methods for the determination of 2-MCPD and 3-MCPD esters.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS/MS (indirect) | 2-MCPD esters | Infant Formula | 0.01 mg/kg | 0.05 mg/kg | - | [16] |
| GC-MS/MS (indirect) | 3-MCPD esters | Infant Formula | 0.01 mg/kg | 0.05 mg/kg | - | [16] |
| GC-MS/MS (indirect) | 2-MCPD | Palm Oil | 6 µg/kg | 20 µg/kg | 94 - 107 | [6] |
| GC-MS/MS (indirect) | 3-MCPD | Palm Oil | 6 µg/kg | 20 µg/kg | 94 - 107 | [6] |
| GC-MS (indirect) | 3-MCPD | Edible Plant Oils | 0.11 mg/kg | 0.14 mg/kg | 92.80 - 105.22 | [2] |
| GC-MS (indirect) | 3-MCPD | Soy Sauce | - | 5 µg/kg | 98 | [17] |
| LC-MS/MS (direct) | 3-MCPD esters | Edible Oils | - | 0.02 - 0.08 mg/kg | - | [13][14] |
| LC/MS/MS (direct) | 3-MCPD-dipalmitoyl ester | Palm Oil | - | - | - | [18] |
| LC/MS/MS (direct) | 3-MCPD-dioleoyl ester | Palm Oil | - | - | - | [18] |
| U-HPLC-OrbitrapMS (direct) | 3-MCPD diesters | Vegetable Oils | 2 - 5 µg/kg (as lowest calibration levels) | - | 89 - 120 | [19][20] |
Experimental Protocols: A Closer Look
The analytical workflow for both indirect and direct methods involves several critical steps, from sample preparation to instrumental analysis.
Indirect Method Workflow (GC-MS)
The indirect analysis of 2- and 3-MCPD esters generally follows a standardized protocol, such as those outlined by AOCS, ISO, and DGF.[4][5] The key steps are:
-
Transesterification: The fatty acid esters are cleaved from the MCPD backbone. This is typically achieved through acid- or base-catalyzed transesterification.[10][11]
-
Extraction: The released MCPDs are extracted from the sample matrix.
-
Derivatization: Due to their polarity and low volatility, MCPDs require derivatization before GC analysis. Phenylboronic acid (PBA) is a common derivatizing agent.[9][10]
-
GC-MS Analysis: The derivatized MCPDs are separated and quantified using GC-MS, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[10][16]
Caption: Workflow for the indirect analysis of MCPD esters.
Direct Method Workflow (LC-MS)
Direct analysis of intact MCPD esters by LC-MS offers a more detailed profile of the contaminants. The general workflow is as follows:
-
Sample Dilution and Extraction: The oil or fat sample is typically dissolved in a suitable organic solvent.[13][14]
-
Purification (Optional): A solid-phase extraction (SPE) step may be employed to remove interfering matrix components.[13][14]
-
LC-MS/MS Analysis: The sample is injected into an LC system for separation of the different MCPD esters, followed by detection and quantification using a tandem mass spectrometer.[13][14]
Caption: Workflow for the direct analysis of MCPD esters.
Logical Relationship in MCPD Ester Analysis
The relationship between direct and indirect methods can be visualized as a decision-making process based on the analytical goal.
Caption: Decision tree for selecting an analytical approach.
References
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. fediol.eu [fediol.eu]
- 13. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. fediol.eu [fediol.eu]
- 16. researchgate.net [researchgate.net]
- 17. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Use of isotopically labeled 2-Chloropropane-1,3-diyl dioleate internal standard
A Comprehensive Guide to the Use of Isotopically Labeled Internal Standards for the Analysis of Chloropropanediol Esters
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of food processing contaminants, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of isotopically labeled internal standards, with a focus on deuterated analogues of chloropropanediol esters, for their quantification in complex matrices such as edible oils.
While the prompt specifically mentioned "2-Chloropropane-1,3-diyl dioleate," the available scientific literature predominantly focuses on the analysis of 3-monochloropropane-1,2-diol (3-MCPD) and 2-monochloropropane-1,3-diol (2-MCPD) esters, which are significant food safety concerns. This guide will therefore concentrate on the well-documented use of isotopically labeled internal standards for these compounds, as the analytical principles are directly transferable.
The Role of Internal Standards in Quantitative Analysis
In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Isotopically labeled compounds are considered the gold standard for internal standards in mass spectrometry because they have nearly identical chemical and physical properties to their unlabeled counterparts, but a different mass.[1][2] This allows them to co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[3]
Comparison of Isotopically Labeled Internal Standards
The two most common types of stable isotope-labeled internal standards are deuterated (²H or D) and carbon-13 (¹³C) labeled compounds.
-
Deuterated Internal Standards: These are synthesized by replacing one or more hydrogen atoms with deuterium (B1214612). They are generally less expensive to produce than ¹³C-labeled standards.[1] However, they can sometimes exhibit a slight difference in retention time compared to the native analyte, known as the "isotopic effect," particularly in gas chromatography. There is also a small risk of the deuterium label exchanging with hydrogen atoms in the solvent or on the analytical column, though this is generally not an issue for well-designed standards.
-
¹³C-Labeled Internal Standards: These are considered superior for many applications as they have the same retention time and response factors as the native analyte and are not prone to isotopic exchange.[1] A study comparing biologically generated ¹³C-labeled internal standards with a commercially available deuterated internal standard mixture for lipidomics analysis demonstrated a significant reduction in the coefficient of variation (CV%) for the ¹³C-labeled standards, highlighting their potential for improved precision and accuracy.[4][5] However, they are typically more expensive.
For the analysis of 3-MCPD esters, deuterated analogues such as 1,2-dipalmitoyl-3-chloropropanediol-d5 are commonly used.[6][7]
Performance Data of Deuterated Internal Standards for 3-MCPD Ester Analysis
The following table summarizes the performance of analytical methods using deuterated internal standards for the quantification of 3-MCPD esters in various food matrices.
| Analytical Method | Internal Standard | Matrix | Analyte(s) | LOD | LOQ | Recovery (%) | Repeatability (RSD%) | Citation(s) |
| GC-MS | Deuterated 3-MCPD | Various Foods | Free and bound 3-MCPD | 0.003 µg/kg | 0.009 µg/kg | - | 1.0–4.2% | [8][9] |
| GC-MS | 3-MCPD-d5 | Edible Oils | 3-MCPD esters | 0.14 mg/kg (splitless), 0.13 mg/kg (split) | - | - | - | [10] |
| GC-MS/MS | 3-MCPD-d5 | Edible Oils | 3-MCPD esters | 0.02 mg/kg | - | - | - | [10] |
| LC-MS/MS | - | Edible Oils | 3-MCPD esters | - | 0.02 to 0.08 mg/kg | - | 5.5% to 25.5% | [11] |
| LC-TOF-MS | - | Edible Oils | 3-MCPD esters | 0.05 mg/kg | 0.10 mg/kg | 98.83 to 108.79% | < 10% | [12] |
Experimental Protocols
Indirect Analysis of 3-MCPD Esters by GC-MS
This is a common approach that involves the hydrolysis of the 3-MCPD esters to free 3-MCPD, followed by derivatization and GC-MS analysis.
a. Sample Preparation and Hydrolysis:
-
Weigh a known amount of the oil sample into a reaction vial.
-
Add a known amount of the deuterated internal standard (e.g., 1,2-dipalmitoyl-3-chloropropanediol-d5).
-
Add a solution of sodium methoxide (B1231860) in methanol (B129727) for alkaline transesterification.
-
Incubate the mixture to release the free 3-MCPD.
-
Neutralize the reaction with an acidic solution.
-
Extract the free 3-MCPD into an organic solvent (e.g., diethyl ether or ethyl acetate).
b. Derivatization:
-
Evaporate the organic extract to dryness.
-
Add phenylboronic acid (PBA) solution to the residue to form a stable derivative of 3-MCPD.
c. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation (e.g., a mid-polar phase).
-
Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to monitor the characteristic ions of the derivatized 3-MCPD and its deuterated internal standard.
Direct Analysis of 3-MCPD Esters by LC-MS/MS
This method allows for the quantification of individual 3-MCPD esters without hydrolysis.
a. Sample Preparation:
-
Dissolve a known amount of the oil sample in a suitable solvent mixture (e.g., isopropanol/acetonitrile).
-
Add a known amount of the deuterated internal standard (e.g., 1,2-dipalmitoyl-3-chloropropanediol-d5).
-
The sample may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.
b. LC-MS/MS Analysis:
-
Inject the sample extract into the LC-MS/MS system.
-
Use a reversed-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives such as ammonium (B1175870) formate.
-
Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each 3-MCPD ester and its corresponding internal standard.
Visualizations
Conclusion
The use of isotopically labeled internal standards, particularly deuterated ones, is a well-established and robust method for the accurate quantification of 3-MCPD esters in food matrices. While deuterated standards are widely used and cost-effective, ¹³C-labeled standards may offer superior performance in terms of co-elution and isotopic stability, leading to higher precision. The choice between indirect GC-MS and direct LC-MS/MS analysis will depend on the specific requirements of the study, such as the need to measure total versus individual ester content. Both methods, when properly validated and used with an appropriate internal standard, can provide reliable data for risk assessment and quality control purposes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 6. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. larodan.com [larodan.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Accurate and Precise Quantification of 2-Chloropropane-1,3-diyl dioleate and Related Compounds
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of lipidic compounds such as 2-Chloropropane-1,3-diyl dioleate is critical for safety, efficacy, and quality control. While direct studies on this compound are limited, a significant body of research exists for the closely related and structurally similar compounds, 3-chloropropane-1,2-diol (3-MCPD), 2-chloropropane-1,3-diol (2-MCPD), and their fatty acid esters. The analytical methodologies developed for these chloropropanols provide a robust framework for the quantification of this compound.
This guide compares the most common and effective analytical techniques for the quantification of these compounds, presenting supporting experimental data and detailed protocols to aid in methodological selection and implementation. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), which are the gold standards for the analysis of these analytes in various matrices.
Quantitative Method Performance
The following tables summarize the performance of various analytical methods for the quantification of chloropropanols and their esters. These values provide a benchmark for the expected accuracy and precision when quantifying this compound.
Table 1: Performance of GC-MS Methods for Chloropropanol (B1252657) Analysis
| Analyte | Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | LOQ |
| 3-MCPD & 1,3-DCP | GC-MS | Soy Sauce | 98% & 77% | ~5% | 5 µg/kg[1] |
| Free & Bound 3-MCPD | GC-MS with deuterated internal standard | Various Foods | - | 0.3-7.0% | 0.009 µg/kg[2] |
| 3-MCPD | GC-MS (1,3-dioxolane derivative) | Various Foods | - | Meets official criteria | < 5 µg/kg[3] |
| 3-MCPD | GC-MS with negative chemical ionization | Rat Blood & Urine | 80-110% | < 10% | 2 ng/mL[4] |
Table 2: Performance of HPLC/U-HPLC-MS Methods for Chloropropanol Ester Analysis
| Analyte | Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | LOQ |
| 3-MCPD diesters | U-HPLC-OrbitrapMS | Vegetable Oils | 89-120% | 5-9% | 2-5 µg/kg[5][6] |
| 1,2-dioleoyl-3-chloropropanediol | HPLC | Canola Oil | 94.7-106.6% | Intraday: 2.1-4.0%, Interday: 3.2-5.6% | 5.71 µg/mL[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the GC-MS and HPLC-MS analysis of chloropropanols and their esters.
1. GC-MS Method for Free and Bound Chloropropanols
This method is widely applicable for the analysis of free chloropropanols and those bound as esters after a hydrolysis step.
-
Sample Preparation & Extraction:
-
Homogenize the sample.
-
For bound analytes, perform acid-catalyzed transesterification.
-
Mix the sample with a sodium chloride solution and adsorb it onto silica (B1680970) gel.[1]
-
Pack the silica gel into a chromatographic column and elute the chloropropanols with ethyl acetate.[1]
-
-
Derivatization:
-
Concentrate the eluant.
-
Add a derivatization agent such as Heptafluorobutyric acid anhydride (B1165640) (HFBA)[8] or phenylboronic acid (PBA)[2].
-
-
GC-MS Analysis:
-
Chromatographic System: A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu 2010PLUS).[9]
-
Column: Agilent J&W DB-624 (30m x 0.32mm, 1.8 µm) or similar.[9]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.3 mL/min).[9]
-
Temperatures: Injection port at 210°C, Detector at 230°C.[9]
-
Temperature Program: An initial temperature of 95°C held for 3 minutes, then ramped to 180°C at 8°C/min and held for 6 minutes.[9]
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for targeted quantification.
-
2. U-HPLC-MS Method for Chloropropanol Esters
This method is suitable for the direct analysis of intact esters like this compound.
-
Sample Preparation & Extraction:
-
U-HPLC-MS Analysis:
-
Chromatographic System: An ultra-high performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., OrbitrapMS).[5][6]
-
Column: A suitable reversed-phase column for lipid analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like acetic acid).[10]
-
Detection: High-resolution mass spectrometry to accurately identify and quantify the target ester. The use of a deuterium-labeled internal standard is recommended for optimal accuracy.[5][6]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the quantification of chloropropanols and their esters.
References
- 1. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agriculturejournals.cz [agriculturejournals.cz]
- 3. Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the microg kg-1 level: application to a wide range of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Detection of 2-MCPD and 3-MCPD Esters
For researchers, scientists, and professionals in drug development, the accurate quantification of potential process contaminants is critical for ensuring product safety and quality. Among these contaminants, 2-chloro-1,3-propanediol (B29967) (2-MCPD) and 3-chloro-1,2-propanediol (B139630) (3-MCPD) esters, including 2-Chloropropane-1,3-diyl dioleate, have garnered significant attention due to their prevalence in refined edible oils and other processed foods. The determination of the limit of detection (LOD) for these compounds is a key performance characteristic of any analytical method. This guide provides a comparative overview of various analytical techniques, their reported LODs, and the detailed experimental protocols employed.
The majority of analytical methods for 2-MCPD and 3-MCPD esters involve a hydrolysis or transesterification step to release the free MCPD, followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS). Some methods also employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the direct analysis of the intact esters.
Quantitative Data Summary
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for 2-MCPD and 3-MCPD and their esters as reported in various studies. The methods predominantly utilize GC-MS, often with a derivatization step to enhance volatility and sensitivity.
| Analytical Method | Analyte | Matrix | LOD | LOQ | Reference |
| GC-MS | 3-MCPD | Edible Plant Oils | 0.11 mg/kg | 0.14 mg/kg | [1] |
| GC-MS with Large Volume Injection | 3-MCPD | Palm Oil | 0.00080 µg/g (estimated) | 0.00267 µg/g (estimated) | [2] |
| GC-MS | 3-MCPD Esters | Vegetable Oils and Fats | 0.1 mg/kg | 0.2 mg/kg | [3] |
| GC-MS | Glycidol | Oil Matrix | 0.02 mg/kg | 0.1 mg/kg | [4] |
| GC-MS | Free and Bound 3-MCPD | Various Foods | 0.003 µg/kg | 0.009 µg/kg | [5][6] |
| GC-MS | 1,3-DCP and 3-MCPD | Soy Sauce | - | ~5 µg/kg | [7][8] |
| GC-MS | 3-MCPD and 1,3-DCP | Various Foods | 4.18-10.56 ng/g | - | [9] |
| U-HPLC-OrbitrapMS | 3-MCPD Diesters | Vegetable Oils | - | 2-5 µg/kg (as lowest calibration levels) | [10] |
Note: 1,3-DCP (1,3-dichloro-2-propanol) is another related chloropropanol (B1252657) often analyzed alongside MCPD.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of key experimental protocols from the cited literature.
Indirect GC-MS Method with Acidic Transesterification
This common approach involves the cleavage of fatty acid esters to release the free MCPD, which is then derivatized and analyzed.
-
Sample Preparation and Hydrolysis:
-
A known amount of the oil sample is weighed.
-
An internal standard (e.g., 3-MCPD-d5) is added.
-
Acidic transesterification is performed to hydrolyze the esters.[1]
-
-
Extraction and Derivatization:
-
GC-MS Analysis:
GC-MS with Large Volume Injection (LVI)
To improve sensitivity, large volume injection techniques can be employed.
-
Methodology: This method follows a similar sample preparation as the standard GC-MS methods, including hydrolysis and derivatization.[2] The key difference is the injection of a much larger sample volume (e.g., 25 µL instead of 1 µL) into the GC system.[2] This significantly increases the amount of analyte introduced into the instrument, thereby lowering the detection limits.[2]
Direct Analysis by LC-MS/MS
Direct analysis methods aim to quantify the intact esters without the need for hydrolysis, providing more information about the specific ester forms present.
-
Sample Preparation:
-
The oil sample is diluted in a suitable solvent.
-
A cleanup step, such as solid-phase extraction (SPE) using silica (B1680970) cartridges, may be used to remove interfering matrix components like triacylglycerols.[3][10]
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatograph.
-
Separation of the different MCPD esters is achieved on a suitable LC column.
-
Detection is carried out using a tandem mass spectrometer, which provides high selectivity and sensitivity for the quantification of the individual ester congeners.[12][13]
-
Visualizations
General Workflow for LOD Determination
The following diagram illustrates a typical workflow for the determination of the limit of detection for an analytical method for 2-MCPD/3-MCPD esters.
This guide highlights the common analytical approaches for the detection of 2-MCPD and 3-MCPD esters. While GC-MS methods involving hydrolysis and derivatization are well-established and offer excellent sensitivity, direct analysis by LC-MS/MS is emerging as a powerful tool for speciated analysis. The choice of method will depend on the specific analytical needs, including the required detection limits, the need for information on specific ester forms, and the available instrumentation.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. glsciences.eu [glsciences.eu]
- 3. agilent.com [agilent.com]
- 4. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agriculturejournals.cz [agriculturejournals.cz]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS) | CORESTA [coresta.org]
- 12. tandfonline.com [tandfonline.com]
- 13. "Direct multi-residue analytical HPLC-MS/MS methods for simultaneous determination of 2- / 3‑MCPDEs and GEs in various food matrices" by Ching-Chang Lee, Bo-Lun Lin et al. [jfda-online.com]
A Toxicological Deep Dive: Comparing Chloropropanediol Esters
A comprehensive analysis of the toxicological profiles of 3-MCPD, 2-MCPD, and glycidyl (B131873) esters for researchers, scientists, and drug development professionals.
This guide provides a comparative toxicological assessment of various chloropropanediol esters, including 3-monochloropropane-1,2-diol (3-MCPD) esters, 2-monochloropropane-1,2-diol (2-MCPD) esters, and glycidyl esters. These compounds are process-induced contaminants found in refined vegetable oils and fat-containing foods. Their presence is a significant concern for human health due to their potential toxic effects upon hydrolysis in the gastrointestinal tract, which releases the parent compounds: 3-MCPD, 2-MCPD, and glycidol (B123203).
Key Toxicological Endpoints: A Comparative Overview
The primary toxicological concerns associated with these esters differ. 3-MCPD is primarily linked to nephrotoxicity and male reproductive toxicity and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Glycidol, on the other hand, is a genotoxic carcinogen and is classified as probably carcinogenic to humans (Group 2A) by IARC.[2][3] Toxicological data for 2-MCPD and its esters are more limited, but the potential health risks are generally considered comparable to those of 3-MCPD.[1][3]
The toxicity of the esterified forms is intrinsically linked to the release of their corresponding parent compounds. Some evidence suggests that 3-MCPD diesters may exhibit milder toxicity than free 3-MCPD, potentially due to incomplete hydrolysis in the gastrointestinal tract.[4]
Quantitative Toxicological Data
The following table summarizes key quantitative toxicological data for chloropropanediol esters and their parent compounds. These values are critical for risk assessment and establishing safe exposure limits.
| Compound/Ester | Species | Endpoint | NOAEL | LOAEL | BMDL | TDI/PMTDI | Reference |
| 3-MCPD and its esters | |||||||
| 3-MCPD | Rat | Renal tubular hyperplasia | - | - | 0.077 mg/kg bw/day (BMDL10) | - | [5] |
| 3-MCPD | Rat | Renal tubular hyperplasia | - | - | 0.20 mg/kg bw/day (BMDL10) | - | [6][7] |
| 3-MCPD | Rat | Reduced sperm motility | - | - | 0.44 mg/kg bw/day (BMDL05) | - | [6][7] |
| 3-MCPD Palmitate Diester (CDP) | Rat | Subchronic toxicity (kidney, epididymis) | 14 mg/kg bw/day | - | - | - | [8] |
| 3-MCPD Palmitate Monoester (CMP) | Rat | Subchronic toxicity (kidney, epididymis) | 8 mg/kg bw/day | - | - | - | [8] |
| 3-MCPD Oleate (B1233923) Diester (CDO) | Rat | Subchronic toxicity (kidney, epididymis) | 15 mg/kg bw/day | - | - | - | [8] |
| 3-MCPD and its esters | Human | - | - | - | - | 2 µg/kg bw/day (TDI) | |
| 3-MCPD and its esters | Human | - | - | - | - | 4 µg/kg bw/day (PMTDI) | [9] |
| 2-MCPD and its esters | |||||||
| 2-MCPD | Rat | Myopathy and nephrotoxicity | 2 mg/kg bw/day | 16 mg/kg bw/day | - | - | [10] |
| Glycidol and its esters | |||||||
| Glycidol | Rat | Reproductive toxicity | - | 25 mg/kg bw/day | - | - | [10] |
Abbreviations:
-
NOAEL: No-Observed-Adverse-Effect Level
-
LOAEL: Lowest-Observed-Adverse-Effect Level
-
BMDL: Benchmark Dose Lower Confidence Limit
-
TDI: Tolerable Daily Intake
-
PMTDI: Provisional Maximum Tolerable Daily Intake
-
bw: body weight
Experimental Protocols
The toxicological data presented in this guide are derived from a variety of experimental studies. Below are summaries of the key methodologies employed.
Subchronic Toxicity Studies (3-MCPD Esters)
A 13-week subchronic toxicity study was conducted in F344 rats to evaluate the effects of 3-MCPD palmitate diester (CDP), 3-MCPD palmitate monoester (CMP), and 3-MCPD oleate diester (CDO).[8]
-
Test Animals: Male and female F344 rats.
-
Administration: The esters were administered by gavage with olive oil as a vehicle, five times a week for 13 weeks.
-
Dose Levels: A carcinogenic dose of 3-MCPD (3.6 × 10⁻⁴ mol/kg bw/day) and equimolar concentrations of the esters, along with two lower doses (1/4 of the high dose), were used.
-
Endpoints Evaluated: Mortality, clinical signs, body weight, hematology, clinical chemistry, organ weights (kidney and liver), and histopathology of the kidneys and epididymis. Apoptotic epithelial cells in the epididymis were also quantified.
Nephrotoxicity Studies (3-MCPD)
The nephrotoxic effects of 3-MCPD have been investigated in Sprague Dawley rats.
-
Test Animals: Male Sprague Dawley rats.
-
Administration: 3-MCPD was administered via gavage.
-
Endpoints Evaluated: Serum creatinine (B1669602) and urea (B33335) nitrogen levels, histological examination of the kidneys for signs of impairment, and analysis of oxidative stress indicators (MDA, GSH, T-AOC) in kidney tissue.[11] Proteomic analysis of kidney samples was also performed to identify deregulated proteins and affected metabolic pathways.[12]
Genotoxicity Assays (Glycidyl Linoleate (B1235992) and Glycidol)
The genotoxic potential of glycidol linoleate and glycidol was assessed using a battery of standard assays.[13]
-
Bacterial Reverse Mutation Test (Ames Test): This test evaluates the ability of a substance to induce mutations in different strains of Salmonella typhimurium.
-
In Vitro Chromosomal Aberration Test: This assay assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.
-
In Vivo Bone Marrow Micronucleus Test: This test is conducted in mice to determine if a substance induces chromosomal damage or damage to the mitotic apparatus in bone marrow cells.
Signaling Pathways in 3-MCPD-Induced Nephrotoxicity
Recent research has elucidated some of the molecular mechanisms underlying the nephrotoxicity of 3-MCPD and its esters. Two key signaling pathways have been identified as playing a crucial role in 3-MCPD-induced renal cell death.
Caption: Signaling pathways of 3-MCPD-induced kidney cell death.
The diagram above illustrates two distinct pathways initiated by 3-MCPD esters that lead to kidney cell damage. The apoptosis pathway involves the activation of JNK and p53, leading to an imbalance of pro- and anti-apoptotic proteins and ultimately programmed cell death. The necroptosis pathway is characterized by the increased expression and activation of RIPK1, RIPK3, and MLKL, resulting in a form of programmed necrosis and inflammation, contributing to acute kidney injury.[14]
Furthermore, in human embryonic kidney cells, 3-MCPD has been shown to induce apoptosis through both the mitochondrial and death receptor pathways.[15]
Caption: 3-MCPD-induced apoptosis in human embryonic kidney cells.
This workflow illustrates that 3-MCPD can trigger apoptosis in human kidney cells by activating two distinct signaling cascades: the intrinsic mitochondrial pathway, which is regulated by the BCL2 family of proteins, and the extrinsic death receptor pathway. Both pathways converge on the activation of caspases, the executioners of apoptosis.[15]
Conclusion
The toxicological profiles of chloropropanediol esters are complex and warrant careful consideration. The primary hazard is associated with the release of their parent compounds, 3-MCPD and glycidol, following ingestion. 3-MCPD and its esters are primarily nephrotoxic and have adverse effects on male reproduction, while glycidol and its esters are genotoxic carcinogens. The available quantitative data, including NOAELs and BMDLs, provide a basis for risk assessment and the establishment of regulatory limits. Further research is needed to fully elucidate the toxicological profile of 2-MCPD and its esters and to better understand the long-term health effects of exposure to these contaminants. The elucidation of the signaling pathways involved in their toxicity provides valuable insights for developing potential mitigation strategies and for a more refined risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Accumulation of 3-Monochloro-Propanediol Esters in Kidney Tissues of Patients with Human Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. A 13-week repeated dose study of three 3-monochloropropane-1,2-diol fatty acid esters in F344 rats | Semantic Scholar [semanticscholar.org]
- 9. fda.gov [fda.gov]
- 10. cot.food.gov.uk [cot.food.gov.uk]
- 11. Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ninety-Day Nephrotoxicity Evaluation of 3-MCPD 1-Monooleate and 1-Monostearate Exposures in Male Sprague Dawley Rats Using Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pathway of 3-MCPD-induced apoptosis in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide for the Safe Disposal of 2-Chloropropane-1,3-diyl dioleate
This document provides comprehensive safety and logistical guidance for the proper disposal of 2-Chloropropane-1,3-diyl dioleate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling chlorinated organic compounds and related hazardous materials, as a specific Safety Data Sheet (SDS) for this compound was not available. It is imperative to handle this compound as a potentially hazardous substance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Due to its chlorinated nature, this compound should be presumed to be hazardous. The table below summarizes key safety data from structurally related compounds, which should be considered as a baseline for determining appropriate safety measures.
| Parameter | 2-Chloropropane | 3-Chloro-1,2-propanediol | Glycerol | Oleic Acid |
| Primary Hazards | Highly flammable, Harmful if swallowed/inhaled/in contact with skin. | Toxic if swallowed, Fatal if inhaled, Causes serious eye damage, Suspected of causing cancer. | Low hazard for usual industrial handling.[1] | Not classified as hazardous. |
| Recommended PPE | Flame retardant clothing, gloves, eye/face protection. | Protective gloves/clothing, eye/face protection, respiratory protection. | General laboratory attire, safety glasses. | General laboratory attire, safety glasses. |
| Incompatibilities | Strong oxidizing agents. | Acids, Bases, Strong oxidizing agents.[2] | Strong oxidizing agents. | Strong oxidizing agents. |
| Disposal Consideration | Dispose of as hazardous waste. | Dispose of as hazardous waste. | Dispose of as unused product. | Dispose of according to local regulations.[3] |
Core Personal Protective Equipment (PPE) Requirement:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
II. Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
III. Detailed Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in accordance with federal, state, and local regulations.[4][5][6]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, chemically compatible container.
-
Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Waste Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all necessary information regarding the waste composition.
-
-
Documentation:
-
Complete all required waste disposal forms and maintain records as per your institution's policies and regulatory requirements.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Chloropropane-1,3-diyl dioleate
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 2-Chloropropane-1,3-diyl dioleate. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or goggles; Face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a risk of splashing.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1] |
| Lab coat or disposable protective clothing | Wear protective clothing to prevent skin contact.[2] Tyvek-type disposable clothing may be appropriate.[3] | |
| Respiratory Protection | Not typically required under normal use with adequate ventilation | If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4] Use only under a chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
2. Safe Handling Practices:
-
Avoid all personal contact, including inhalation of vapors or mists.[2]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Keep the container tightly closed when not in use.[4]
-
Use spark-free tools and avoid sources of ignition, as related compounds can be flammable.[2][5] Although the dioleate ester is less volatile, this is a good general practice.
3. Spill Response:
-
Minor Spills:
-
Major Spills:
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.[2]
-
Waste Chemical:
-
Dispose of the contents and container to an approved waste disposal plant.[4]
-
Do not mix with other waste.
-
Leave the chemical in its original container.
-
-
Contaminated PPE:
-
Contaminated clothing should be washed before reuse.
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
